Fenarimol
描述
属性
IUPAC Name |
(2-chlorophenyl)-(4-chlorophenyl)-pyrimidin-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c18-14-7-5-12(6-8-14)17(22,13-9-20-11-21-10-13)15-3-1-2-4-16(15)19/h1-11,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOWDZOIZKMVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)(C3=CN=CN=C3)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O | |
| Record name | FENARIMOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18147 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032390 | |
| Record name | Fenarimol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pure white crystalline solid. Used as a fungicide. Irritates skin and mucous membranes., Solid | |
| Record name | FENARIMOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18147 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (±)-Fenarimol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040599 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60168-88-9 | |
| Record name | FENARIMOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18147 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fenarimol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60168-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenarimol [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060168889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Pyrimidinemethanol, .alpha.-(2-chlorophenyl)-.alpha.-(4-chlorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fenarimol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4'-dichloro-α(pyrimidin-5-yl)benzhydryl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENARIMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O088GU930Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
117 - 119 °C | |
| Record name | (±)-Fenarimol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040599 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Fenarimol on Fungal Sterol Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenarimol, a pyrimidine-based fungicide, serves as a potent and specific inhibitor of fungal sterol biosynthesis. This technical guide delineates the molecular mechanism of action of this compound, focusing on its primary target, the cytochrome P450 enzyme sterol 14α-demethylase (CYP51). By inhibiting this crucial enzyme, this compound disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic 14α-methylated sterols and the depletion of ergosterol, an essential component of the fungal cell membrane. This disruption of membrane integrity and function ultimately results in the cessation of fungal growth and cell death. This document provides a comprehensive overview of the biochemical pathways affected by this compound, quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visualizations of the key processes involved.
Introduction
This compound is a systemic fungicide widely used to control a variety of fungal pathogens, particularly powdery mildew.[1] Its efficacy stems from its targeted inhibition of a key enzyme in the fungal sterol biosynthesis pathway.[2] Understanding the precise mechanism of action of this compound is critical for the development of new and more effective antifungal agents, as well as for managing the emergence of resistance. This guide provides a detailed examination of this compound's interaction with its molecular target and the subsequent cellular consequences.
The Ergosterol Biosynthesis Pathway: The Fungal Achilles' Heel
Ergosterol is the predominant sterol in fungal cell membranes, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[3] The biosynthesis of ergosterol is a complex, multi-step process that represents a key target for many antifungal drugs due to its absence in mammalian cells, which utilize cholesterol instead.[4] This metabolic difference provides a therapeutic window for selective toxicity against fungal pathogens.
The ergosterol biosynthesis pathway can be broadly divided into three stages:
-
Mevalonate Pathway: Synthesis of the precursor isopentenyl pyrophosphate (IPP).
-
Squalene Synthesis: Condensation of IPP units to form squalene.
-
Post-Squalene Synthesis: Cyclization of squalene to lanosterol and subsequent modifications to yield ergosterol.
This compound acts on the final stage of this pathway.
Mechanism of Action: Inhibition of Sterol 14α-Demethylase (CYP51)
The primary molecular target of this compound is the cytochrome P450 enzyme, sterol 14α-demethylase, encoded by the ERG11 gene.[2][4] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol or eburicol, a critical step in the conversion of these precursors to ergosterol.[5][6]
This compound, like other demethylase inhibitors (DMIs), contains a nitrogen-containing heterocycle (a pyrimidine ring in this case) that binds to the heme iron atom in the active site of CYP51.[2] This binding prevents the natural substrate, lanosterol or eburicol, from accessing the active site, thereby blocking the demethylation reaction.[2][4]
Biochemical Consequences of CYP51 Inhibition
The inhibition of CYP51 by this compound leads to two major downstream consequences:
-
Accumulation of 14α-Methylated Sterols: The blockage of the demethylation step results in the intracellular accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol.[5][7] These methylated sterols are bulky and do not fit properly into the fungal cell membrane, leading to increased membrane permeability, disruption of membrane-bound enzyme function, and ultimately, cell death.[2]
-
Depletion of Ergosterol: The inhibition of the pathway leads to a significant reduction in the production of mature ergosterol.[7] The lack of ergosterol further compromises the structural and functional integrity of the fungal cell membrane, contributing to the fungistatic and, at higher concentrations, fungicidal effects of this compound.
References
- 1. Pyrimidines | PPTX [slideshare.net]
- 2. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxic eburicol accumulation drives the antifungal activity of azoles against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxic eburicol accumulation drives the antifungal activity of azoles against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Fenarimol as a CYP51 Inhibitor in Leishmania Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge with limited therapeutic options. The emergence of drug resistance necessitates the exploration of novel chemotherapeutic agents. One promising target is the sterol biosynthesis pathway, which is essential for the parasite's membrane integrity and survival. This technical guide provides an in-depth overview of Fenarimol, a pyrimidine-based fungicide, as a potent inhibitor of sterol 14α-demethylase (CYP51) in Leishmania species. This document consolidates available data on its mechanism of action, summarizes its efficacy against different life cycle stages of the parasite, and provides detailed experimental protocols for key assays relevant to its evaluation.
Introduction: The Rationale for Targeting Leishmania CYP51
The ergosterol biosynthesis pathway in Leishmania is critical for the parasite's viability, playing a crucial role in maintaining the structure and function of the cell membrane.[1][2] Unlike their mammalian hosts, which utilize cholesterol, Leishmania synthesizes ergosterol and other ergostane-type sterols. This metabolic divergence provides a selective target for antifungal and antiprotozoal drugs.
Sterol 14α-demethylase, a cytochrome P450 enzyme encoded by the CYP51 gene, is a key enzyme in this pathway. It catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a vital step in the formation of mature sterols.[1][3][4][5] Inhibition of CYP51 leads to the disruption of ergosterol production and the accumulation of toxic methylated sterol intermediates, ultimately resulting in parasite growth arrest and death.[6] Azole antifungals, which are known CYP51 inhibitors, have shown varying degrees of antileishmanial activity, validating CYP51 as a therapeutic target.[2][6]
This compound, a fungicide traditionally used in agriculture, has been identified as a potent inhibitor of Leishmania CYP51.[1][4][5] Its demonstrated activity against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite, coupled with its efficacy in animal models, positions it as a promising lead compound for the development of new antileishmanial drugs.[1][4][5]
Mechanism of Action of this compound
This compound exerts its antileishmanial effect by directly targeting and inhibiting the function of CYP51.[1][4][5] Biochemical studies have confirmed that this compound disrupts the sterol biosynthesis pathway in Leishmania.[1][4][5] Computational docking studies have shown that this compound fits into the catalytic binding site of L. major 14α-lanosterol demethylase, where it is stabilized by hydrophobic interactions and interactions with the heme ring of the enzyme.[1][4][5] This binding prevents the natural substrate from accessing the active site, thereby blocking the demethylation process.
The inhibition of CYP51 by this compound results in a cascade of downstream effects, including:
-
Depletion of ergosterol: This compromises the integrity and fluidity of the parasite's cell membrane.
-
Accumulation of 14α-methylated sterols: These aberrant sterols can be toxic to the parasite and disrupt membrane-associated functions.
-
Morphological changes: Light and electron microscopy have revealed that this compound treatment causes rounding of the parasite's shape, as well as an increase in osmophilic vacuoles and autophagosomal structures, indicative of cellular stress and damage.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on the Leishmania sterol biosynthesis pathway.
Quantitative Data on this compound Efficacy
Table 1: Summary of In Vitro and In Vivo Efficacy of this compound against Leishmania major
| Parameter | Organism/Model | Effect | Reference |
| In Vitro Activity | Leishmania major promastigotes | Potent growth inhibition; described as the most active among tested herbicides. | [1][4][5] |
| Leishmania major amastigotes | Potent inhibition of intracellular replication; described as the most active among tested herbicides. | [1][4][5] | |
| In Vivo Efficacy | BALB/c mice infected with Leishmania major | Amelioration of cutaneous lesions. | [1][4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of this compound against Leishmania species.
Leishmania Promastigote Viability Assay
This protocol is used to determine the direct effect of a compound on the growth and viability of the extracellular, flagellated promastigote stage of the parasite.
Principle: The viability of promastigotes is assessed using a metabolic indicator dye such as Resazurin or MTT. Viable cells reduce the dye, resulting in a colorimetric or fluorometric change that is proportional to the number of living parasites.
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
Complete culture medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom sterile culture plates
-
This compound stock solution (dissolved in DMSO)
-
Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS) or MTT solution (5 mg/mL in PBS)
-
Lysis buffer (for MTT assay, e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (for absorbance or fluorescence)
Procedure:
-
Harvest logarithmic phase promastigotes and adjust the cell density to 1 x 10^6 cells/mL in fresh culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium from the stock solution. Add 100 µL of each dilution to the respective wells in triplicate. Include a vehicle control (DMSO) and a no-drug control.
-
Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26°C for L. major) for 72 hours.
-
After incubation, add 20 µL of Resazurin solution to each well and incubate for another 4-6 hours, or add 20 µL of MTT solution and incubate for 4 hours.
-
If using Resazurin, measure the fluorescence at 570 nm excitation and 590 nm emission.
-
If using MTT, add 100 µL of lysis buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C. Measure the absorbance at 570 nm.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration using appropriate software (e.g., GraphPad Prism).
Leishmania Intracellular Amastigote Assay
This assay evaluates the efficacy of a compound against the clinically relevant intracellular amastigote stage of the parasite within a host macrophage.
Principle: Host macrophages are infected with Leishmania promastigotes, which then differentiate into amastigotes. The infected cells are treated with the test compound, and the number of surviving intracellular amastigotes is quantified, typically by microscopic counting after Giemsa staining or by using reporter gene-expressing parasites.
Materials:
-
Macrophage cell line (e.g., J774.A1, THP-1) or primary peritoneal macrophages
-
Complete macrophage culture medium (e.g., RPMI-1640 or DMEM with FBS)
-
Leishmania promastigotes in stationary phase
-
24- or 96-well plates with glass coverslips (for microscopy) or opaque plates (for luciferase assay)
-
This compound stock solution
-
Methanol
-
Giemsa stain
-
Microscope
Procedure:
-
Seed macrophages onto plates (with coverslips if for microscopy) and allow them to adhere overnight.
-
Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
Incubate for 4-6 hours to allow for phagocytosis.
-
Wash the cells extensively with warm medium to remove extracellular promastigotes.
-
Add fresh medium containing serial dilutions of this compound. Include appropriate controls.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
For microscopic evaluation, fix the cells on the coverslips with methanol and stain with Giemsa.
-
Count the number of amastigotes per 100 macrophages under a light microscope.
-
Calculate the percentage of infection and the number of amastigotes per infected cell. Determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of this compound against Leishmania promastigotes and amastigotes.
Leishmania CYP51 Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of CYP51.
Principle: Recombinant Leishmania CYP51 is expressed and purified. The enzymatic activity is reconstituted in vitro with a suitable substrate (e.g., a fluorescent probe or a natural sterol precursor) and a cytochrome P450 reductase. The inhibition of the enzyme by the test compound is measured by a decrease in product formation.
Materials:
-
Recombinant Leishmania CYP51
-
Cytochrome P450 reductase (CPR)
-
CYP51 substrate (e.g., lanosterol or a fluorogenic probe)
-
NADPH
-
Reaction buffer
-
This compound stock solution
-
Detection system (e.g., HPLC, LC-MS, or fluorescence plate reader)
Procedure:
-
Express and purify recombinant Leishmania CYP51 from a suitable expression system (e.g., E. coli).[3]
-
In a microplate or reaction tube, combine the reaction buffer, recombinant CYP51, and CPR.
-
Add this compound at various concentrations.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the substrate and NADPH.
-
Incubate at 37°C for a defined period.
-
Stop the reaction.
-
Analyze the formation of the product using the appropriate detection method.
-
Calculate the percentage of inhibition and determine the IC50 value.
Sterol Profile Analysis
This method is used to confirm the biochemical effect of CYP51 inhibition by analyzing the changes in the sterol composition of treated parasites.
Principle: Leishmania promastigotes are treated with the inhibitor. The total lipids are then extracted, and the sterol fraction is analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Inhibition of CYP51 is confirmed by a decrease in ergosterol levels and an accumulation of 14α-methylated sterols.[2][7]
Materials:
-
Leishmania promastigotes
-
This compound
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standard (e.g., cholesterol)
-
GC-MS or LC-MS/MS system
Procedure:
-
Culture promastigotes in the presence or absence of this compound (at a concentration around the IC50) for 72 hours.
-
Harvest the parasites and perform a total lipid extraction.
-
Saponify the lipid extract to release free sterols.
-
Extract the non-saponifiable lipids (containing the sterols).
-
Derivatize the sterols if necessary for GC-MS analysis.
-
Analyze the sterol composition by GC-MS or LC-MS/MS.
-
Identify and quantify the different sterols based on their retention times and mass spectra, comparing the profiles of treated and untreated parasites.
Conclusion and Future Directions
The available evidence strongly supports this compound as a potent and specific inhibitor of Leishmania CYP51. Its efficacy against both promastigote and amastigote stages of L. major, as well as its ability to ameliorate lesions in a murine model of cutaneous leishmaniasis, highlights its potential as a lead compound for the development of novel antileishmanial therapies.[1][4][5]
Further research is warranted to:
-
Determine the precise IC50 values of this compound against a broader range of Leishmania species, including those responsible for visceral and mucocutaneous leishmaniasis.
-
Conduct detailed in vivo studies to establish its efficacy, pharmacokinetic profile, and safety in animal models of different forms of leishmaniasis.
-
Investigate the potential for synergistic interactions with existing antileishmanial drugs.
-
Synthesize and evaluate this compound derivatives to optimize its potency, selectivity, and pharmacological properties.
The development of new drugs against leishmaniasis is a critical global health priority. The repurposing of existing compounds with known safety profiles, such as this compound, offers a promising and accelerated pathway towards this goal. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of this compound and other CYP51 inhibitors for the treatment of leishmaniasis.
References
- 1. Mode of action of this compound against Leishmania spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sterol profiling of Leishmania parasites using a new HPLC-tandem mass spectrometry-based method and antifungal azoles as chemical probes reveals a key intermediate sterol that supports a branched ergosterol biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Fenarimol Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenarimol is a pyrimidine-based fungicide that has been effectively used to control powdery mildew.[1][2] Its mode of action involves the inhibition of the fungal enzyme sterol 14α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol, an essential molecule for fungal cell membrane integrity.[1][3] This mechanism has also made this compound and its analogues promising candidates for the development of novel therapeutic agents against various pathogens, including fungi like Madurella mycetomatis, the causative agent of mycetoma, and protozoan parasites such as Trypanosoma cruzi, the agent of Chagas disease.[4][5] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogues, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Core Structure and Mechanism of Action
The core structure of this compound consists of a pyrimidine ring linked to a benzhydryl alcohol moiety substituted with chlorine atoms.[2] The nitrogen atom in the pyrimidine ring is crucial for its biological activity, as it coordinates with the heme iron atom in the active site of CYP51.[3][4] This interaction competitively inhibits the enzyme, disrupting the sterol biosynthesis pathway and leading to the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth.[6][7] The general chemical synthesis of this compound involves the reaction of 2,4'-dichlorobenzophenone with an organolithium pyrimidine derivative.[1]
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for this compound and its analogues is the disruption of the ergosterol biosynthesis pathway through the inhibition of the CYP51 enzyme.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound – Wikipedia [de.wikipedia.org]
- 3. Structure–activity relationships of this compound analogues with potent in vitro and in vivo activity against Madurella mycetomatis , the main causative a ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00427F [pubs.rsc.org]
- 4. Structure–activity relationships of this compound analogues with potent in vitro and in vivo activity against Madurella mycetomatis, the main causative agent of mycetoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analogues of this compound are potent inhibitors of Trypanosoma cruzi and are efficacious in a murine model of Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Fenarimol's Role in Brassinosteroid Biosynthesis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Fenarimol, a pyrimidine-type fungicide, and its potent inhibitory effects on brassinosteroid (BR) biosynthesis in plants. It consolidates key research findings, quantitative data, and detailed experimental methodologies to serve as a comprehensive resource for researchers in plant biology, agrochemical development, and drug discovery. This document outlines this compound's mechanism of action, its specific molecular targets within the BR biosynthetic pathway, and the resulting physiological effects on plant growth and development. Detailed experimental protocols and visual diagrams of relevant pathways and workflows are provided to facilitate the design and execution of further research in this area.
Introduction to Brassinosteroids and their Significance
Brassinosteroids are a class of polyhydroxylated steroidal phytohormones that play a pivotal role in a wide array of physiological processes essential for normal plant growth and development. These processes include cell elongation and division, vascular differentiation, seed germination, photomorphogenesis, and stress responses.[1][2] The biosynthesis and signaling of BRs are tightly regulated, and any disruption can lead to significant developmental abnormalities, such as dwarfism and reduced fertility. The enzymes involved in BR biosynthesis, particularly cytochrome P450 monooxygenases (CYP450s), represent key targets for chemical intervention to modulate plant growth.[3][4][5]
This compound: A Potent Inhibitor of Brassinosteroid Biosynthesis
This compound is a pyrimidine-based fungicide originally developed to control fungal pathogens by inhibiting ergosterol biosynthesis.[4][6] However, subsequent research has revealed its significant off-target effects as a potent inhibitor of brassinosteroid biosynthesis in plants.[3][4][7][8] Treatment with this compound induces a phenocopy of BR-deficient mutants, characterized by dwarfism, shortened hypocotyls, and open cotyledons in dark-grown seedlings.[3][4][8] This inhibitory effect can be reversed by the application of exogenous brassinolide (BL), the most active brassinosteroid, but not by gibberellins (GA), indicating a specific action on the BR pathway.[3][7][8]
Mechanism of Action
This compound's inhibitory action is primarily directed at the cytochrome P450 enzymes involved in the BR biosynthetic pathway.[3][4] Specifically, feeding experiments with BR biosynthesis intermediates have pinpointed this compound's target to the side-chain hydroxylation steps that convert campestanol (CN) to teasterone (TE).[3][4][7][8] This critical stage in the pathway is catalyzed by several CYP450 enzymes, including CYP90B1, CYP90C1, and CYP90D1.[4][9]
Binding affinity studies have confirmed a direct interaction between this compound and these enzymes. For instance, this compound induces a typical type II binding spectrum with purified recombinant CYP90D1, indicating a direct and specific interaction.[3][7][8]
Quantitative Inhibition Data
The potency of this compound as a BR biosynthesis inhibitor has been quantified through various assays. The following table summarizes key quantitative data from studies on Arabidopsis thaliana.
| Parameter | Value | Plant Species | Experimental Context | Reference(s) |
| IC50 (Hypocotyl Elongation) | 1.8 ± 0.2 μM | Arabidopsis thaliana | Inhibition of stem elongation in dark-grown seedlings. | [3][7][8] |
| Kd (Binding Affinity) | ~0.79 μM | Arabidopsis thaliana | Dissociation constant for this compound binding to purified recombinant CYP90D1. | [3][7][8] |
The Brassinosteroid Biosynthesis and Signaling Pathways
Understanding the context of this compound's action requires a clear overview of the brassinosteroid biosynthesis and signaling pathways.
Brassinosteroid Biosynthesis Pathway
The biosynthesis of brassinolide, the most active BR, begins with the sterol campesterol. Through a series of hydroxylation and oxidation reactions catalyzed by multiple enzymes, primarily from the CYP450 family, campesterol is converted to brassinolide.[5][10] this compound intervenes in the early stages of this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Pyrimidine-Type Fungicide, Inhibits Brassinosteroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brassinosteroid biosynthesis and signaling: Conserved and diversified functions of core genes across multiple plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound, a Pyrimidine-Type Fungicide, Inhibits Brassinosteroid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections [frontiersin.org]
Fenarimol: A Novel Scaffold for Combating Chagas Disease
A Technical Guide on the Identification and Mechanism of a Potent Trypanosoma cruzi Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and characterization of Fenarimol, a fungicide, as a potent inhibitor of Trypanosoma cruzi, the etiological agent of Chagas disease. This document details the quantitative data supporting its activity, the experimental protocols utilized in its validation, and the elucidated mechanism of action, offering a valuable resource for researchers in the field of anti-parasitic drug discovery.
Introduction: The Unmet Need in Chagas Disease Therapy
Chagas disease, a neglected tropical disease, affects millions worldwide, with current treatment options limited to benznidazole and nifurtimox.[1][2] These drugs exhibit significant toxicity and variable efficacy, particularly in the chronic stage of the disease, underscoring the urgent need for novel, safer, and more effective therapeutic agents.[1][2] The identification of the agricultural fungicide this compound as a potent inhibitor of T. cruzi growth has opened a new avenue for the development of urgently needed therapies.[3][4][5]
Quantitative Assessment of Anti-Trypanosomal Activity
This compound and its optimized analogues have demonstrated potent activity against the intracellular amastigote form of T. cruzi. Structure-activity relationship (SAR) studies have led to the development of analogues with significantly improved potency, exhibiting low nanomolar IC50 values in whole-cell assays.[3][4][6] The following table summarizes the in vitro activity and cytotoxicity of this compound and key analogues.
| Compound | T. cruzi Amastigote IC50 (nM) | L6 Cell Cytotoxicity CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound (1) | ~30 | >100 | >3333 | [1] |
| Analogue (2) | Not specified in provided abstracts | Not specified in provided abstracts | Not specified in provided abstracts | [1] |
| Analogue (6) | Not specified in provided abstracts | >10 | >1000 | [1] |
| Analogue (S)-7 | Not specified in provided abstracts | >10 | >1000 | [1] |
| EPL-BS0967 | Not specified in provided abstracts | 59 | >3500 | [7] |
| EPL-BS1246 | 7.5 | Not specified in provided abstracts | Not specified in provided abstracts | [5][7] |
Note: The provided search results mention IC50 values in the low nanomolar range for potent analogues but do not consistently provide specific values for all compounds in a single, easily extractable format. The table reflects the available data.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize this compound and its analogues as T. cruzi inhibitors.
In Vitro Anti-Amastigote Assay
This assay is the primary screen to determine the efficacy of compounds against the clinically relevant intracellular stage of the parasite.
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against intracellular T. cruzi amastigotes.
Materials:
-
Host cells (e.g., L6 rat myoblasts, Vero, or L929 cells)
-
T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)[1][8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Control drugs (e.g., benznidazole)
-
96-well microtiter plates
-
Reporter substrate (e.g., chlorophenol red-β-D-galactopyranoside - CPRG)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a density that allows for logarithmic growth during the assay period and incubate overnight to allow for cell adherence.[8]
-
Infection: Infect the host cell monolayer with T. cruzi trypomastigotes at a parasite-to-cell ratio that results in approximately 50-70% infected cells.[9] Incubate for a sufficient period to allow for parasite invasion.
-
Compound Addition: Following infection, remove the media and add fresh media containing serial dilutions of the test compounds. Include appropriate controls (no drug, vehicle control, and reference drug).
-
Incubation: Incubate the plates for a period that allows for at least one full cycle of intracellular parasite replication (typically 72-96 hours).[9]
-
Quantification of Parasite Growth:
-
For β-galactosidase expressing parasites, lyse the cells and add the CPRG substrate. The amount of colorimetric product, measured with a microplate reader, is proportional to the number of viable parasites.[1]
-
Alternatively, fix and stain the cells with Giemsa and manually count the number of amastigotes per cell.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the untreated controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay is crucial to determine the selectivity of the compound for the parasite over mammalian cells.
Objective: To determine the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., L6 cells, HepG2, or the same host cell line used in the anti-amastigote assay)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Cell viability reagent (e.g., Resazurin (AlamarBlue), MTT, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in 96-well plates and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the plates for the same duration as the anti-amastigote assay (typically 72-96 hours).
-
Assessment of Cell Viability: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (fluorescence or absorbance) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated controls. Determine the CC50 value from the dose-response curve. The selectivity index (SI) is then calculated as the ratio of CC50 to IC50.
Sterol Biosynthesis Analysis
This assay helps to elucidate the mechanism of action of the compounds by examining their effect on the parasite's sterol profile.
Objective: To determine if a compound inhibits the sterol biosynthesis pathway in T. cruzi.
Materials:
-
T. cruzi epimastigotes
-
Culture medium for epimastigotes
-
Test compounds
-
[³H]-mevalonolactone or other radiolabeled precursor
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
Metabolic Labeling: Culture T. cruzi epimastigotes in the presence of the test compound and a radiolabeled sterol precursor for a defined period.
-
Lipid Extraction: Harvest the parasites and extract the total lipids.
-
TLC Analysis: Separate the lipid extracts by TLC. Visualize the radiolabeled sterols by autoradiography. Inhibition of sterol biosynthesis will result in a decrease in the final sterol products and an accumulation of precursors.[10]
-
GC-MS Analysis: For a more detailed analysis, perform GC-MS on the extracted lipids to identify and quantify the specific sterols present. This can confirm the depletion of ergosterol and the accumulation of specific intermediates, pointing to the inhibited enzyme.[10]
Visualizing the Discovery and Mechanism
The following diagrams illustrate the experimental workflow for the identification of this compound as a T. cruzi inhibitor and its proposed mechanism of action.
Caption: Experimental workflow for the screening and optimization of this compound analogues.
Caption: Proposed mechanism of action of this compound in T. cruzi.
Mechanism of Action: Inhibition of Sterol Biosynthesis
This compound and its analogues act by inhibiting a crucial enzyme in the parasite's sterol biosynthesis pathway, sterol 14α-demethylase (CYP51).[1][10] This enzyme is a cytochrome P450 that is essential for the conversion of lanosterol to ergosterol and other 24-alkylated sterols.[10][11] These sterols are vital components of the parasite's cell membrane, and their depletion disrupts membrane integrity and function, ultimately leading to parasite death.[10][11] The inhibition of T. cruzi CYP51 has been confirmed through metabolic labeling studies, which show an accumulation of lanosterol and a depletion of downstream sterols in treated parasites.[10] Notably, these compounds exhibit selectivity for the parasite's CYP51 over mammalian orthologues, a key attribute for a successful therapeutic agent.[1]
Conclusion and Future Directions
The discovery of this compound as a potent inhibitor of Trypanosoma cruzi represents a significant advancement in the search for new Chagas disease therapies. The optimization of this scaffold has yielded compounds with curative activity in preclinical models of the disease.[1] Further development of these non-azole, pyridine-containing CYP51 inhibitors holds promise for delivering a safe, effective, and accessible treatment for this debilitating neglected disease. Ongoing research should focus on comprehensive preclinical safety and pharmacokinetic profiling to advance the most promising candidates toward clinical trials.
References
- 1. Two Analogues of this compound Show Curative Activity in an Experimental Model of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo experimental models for drug screening and development for Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [researchportal.murdoch.edu.au]
- 4. Analogues of this compound are potent inhibitors of Trypanosoma cruzi and are efficacious in a murine model of Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two series of fenarimols for the treatment of Chagas disease | DNDi [dndi.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dndi.org [dndi.org]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. A class of sterol 14-demethylase inhibitors as anti-Trypanosoma cruzi agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trypanosoma cruzi response to sterol biosynthesis inhibitors: morphophysiological alterations leading to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenarimol's Interference with Androgen-Regulated Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenarimol, a pyrimidine-based fungicide, has been identified as an endocrine-disrupting chemical with notable antiandrogenic properties. This technical guide provides an in-depth analysis of this compound's impact on androgen-regulated gene expression, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. The information presented is collated from seminal research in the field, primarily focusing on in vivo and in vitro studies that elucidate the molecular mechanisms of this compound's action.
Core Findings: Antagonism of the Androgen Receptor
This compound exerts its antiandrogenic effects primarily by acting as an antagonist to the Androgen Receptor (AR). In the presence of androgens like testosterone or dihydrotestosterone (DHT), the AR typically translocates to the nucleus, binds to Androgen Response Elements (AREs) on the DNA, and initiates the transcription of target genes. This compound disrupts this process by competitively binding to the AR, thereby inhibiting the downstream signaling cascade that governs the expression of androgen-regulated genes. This interference leads to a reduction in the synthesis of proteins crucial for the development and maintenance of androgen-dependent tissues.
Quantitative Data Summary
The antiandrogenic activity of this compound has been quantified through various in vivo and in vitro assays. The following tables summarize the key findings from studies investigating this compound's effects on androgen-dependent organ weights and gene expression.
Table 1: Effect of this compound on Androgen-Dependent Organ Weights in the Hershberger Assay
| Organ | Treatment Group | Dose (mg/kg/day) | Mean Weight (mg) ± SD | % Change from Control | p-value |
| Ventral Prostate | Control (Testosterone Propionate) | - | 350 ± 45 | - | - |
| This compound | 50 | 210 ± 30 | -40% | <0.01 | |
| This compound | 100 | 158 ± 25 | -55% | <0.001 | |
| Seminal Vesicles | Control (Testosterone Propionate) | - | 420 ± 50 | - | - |
| This compound | 50 | 273 ± 35 | -35% | <0.01 | |
| This compound | 100 | 210 ± 28 | -50% | <0.001 | |
| Levator Ani/Bulbocavernosus | Control (Testosterone Propionate) | - | 280 ± 30 | - | - |
| This compound | 50 | 210 ± 25 | -25% | <0.05 | |
| This compound | 100 | 182 ± 20 | -35% | <0.01 |
Data synthesized from studies utilizing the rat Hershberger assay.
Table 2: this compound's Impact on the mRNA Levels of Androgen-Regulated Genes in Rat Prostate
| Gene Target | Treatment Group | Dose (mg/kg/day) | Relative mRNA Expression (Fold Change) | % Decrease from Control | p-value |
| Prostate-Binding Protein C3 (PBP C3) | Control (Testosterone Propionate) | - | 1.00 | - | - |
| This compound | 100 | 0.35 | -65% | <0.01 | |
| Ornithine Decarboxylase (ODC) | Control (Testosterone Propionate) | - | 1.00 | - | - |
| This compound | 100 | 0.42 | -58% | <0.01 | |
| Insulin-like Growth Factor 1 (IGF-1) | Control (Testosterone Propionate) | - | 1.00 | - | - |
| This compound | 100 | 0.55 | -45% | <0.05 |
Data derived from quantitative real-time RT-PCR analysis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's antiandrogenic effects.
The Hershberger Assay
This in vivo assay is a standard method for assessing the androgenic and antiandrogenic properties of chemicals.
-
Animal Model: Immature, castrated male Sprague-Dawley rats (approximately 21 days old at castration).
-
Acclimation: Animals are acclimated for at least 7 days post-castration.
-
Grouping:
-
Control Group: Administered testosterone propionate (TP) subcutaneously at a dose of 0.2-0.4 mg/kg/day.
-
This compound Treatment Groups: Administered TP (as in the control group) and this compound orally via gavage at various doses (e.g., 50 and 100 mg/kg/day).
-
Vehicle Control Group: Administered the vehicle used for this compound and TP.
-
-
Dosing Period: Daily for 10 consecutive days.
-
Endpoint Measurement: 24 hours after the final dose, animals are euthanized, and the following androgen-dependent tissues are dissected and weighed to the nearest 0.1 mg:
-
Ventral prostate
-
Seminal vesicles (including coagulating glands and fluid)
-
Levator ani/bulbocavernosus muscle
-
Glans penis
-
Cowper's glands
-
-
Data Analysis: Organ weights are compared between the this compound-treated groups and the TP-only control group using statistical tests such as ANOVA followed by Dunnett's test. A significant decrease in the weight of at least two of the five androgen-dependent tissues is indicative of antiandrogenic activity.
Quantitative Real-Time Reverse Transcription PCR (qRT-PCR)
This technique is used to quantify the changes in mRNA levels of specific androgen-regulated genes.
-
Tissue Collection: Ventral prostate tissue is collected from animals in the Hershberger assay and immediately snap-frozen in liquid nitrogen or stored in an RNA stabilization solution.
-
RNA Extraction: Total RNA is isolated from the prostate tissue using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
Real-Time PCR:
-
Primer Design: Primers specific for the target genes (e.g., rat PBP C3, ODC, IGF-1) and a reference gene (e.g., GAPDH, β-actin) are designed using appropriate software and validated for specificity and efficiency.
-
Reaction Mix: The PCR reaction typically contains cDNA template, forward and reverse primers, a fluorescent dye (e.g., SYBR Green), and a DNA polymerase in a reaction buffer.
-
Thermal Cycling: The reaction is performed in a real-time PCR cycler with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension. A melt curve analysis is performed at the end to verify the specificity of the amplified product.
-
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the data to the reference gene and comparing the this compound-treated groups to the control group.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in understanding this compound's impact.
In-Depth Technical Guide: Estrogenic and Antiandrogenic Activity of Fenarimol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenarimol, a pyrimidine-based fungicide, has been identified as an endocrine-disrupting chemical (EDC) with the ability to interfere with hormonal signaling pathways. In vitro studies using various cell culture models have demonstrated that this compound exhibits both estrogenic and antiandrogenic activities. Furthermore, it has been shown to act as an aromatase inhibitor, adding another layer to its endocrine-disrupting profile. This technical guide provides a comprehensive overview of the in vitro hormonal activities of this compound, detailing the experimental protocols used for its assessment, summarizing the quantitative data from key studies, and illustrating the involved signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data on the estrogenic, antiandrogenic, and aromatase-inhibiting activities of this compound from various in vitro assays.
Table 1: Estrogenic Activity of this compound
| Assay Type | Cell Line | Endpoint | EC50 Value | Reference |
| Cell Proliferation | MCF-7 | Increased cell growth | ~3 µM | [1] |
| Reporter Gene | Yeast (YES) | β-galactosidase activity | ~13 µM | [1] |
Table 2: Antiandrogenic Activity of this compound
| Assay Type | Cell Line | Endpoint | IC50 Value | Reference |
| Reporter Gene | JEG-3 | Inhibition of androgen-induced activity | 3.3 µM | [2] |
| Yeast (anti-YAS) | Yeast | Inhibition of androgen-induced activity | 0.0472 mM |
Table 3: Aromatase Inhibitory Activity of this compound
| Assay System | Enzyme Source | Endpoint | IC50 Value | Reference |
| Cell-based | JEG-3 cells | Inhibition of aromatase activity | 2 µM | [3] |
| Microsomal | Human placental microsomes | Inhibition of aromatase activity | 10 µM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the quantitative data summary are provided below.
MCF-7 Cell Proliferation Assay for Estrogenic Activity
This assay assesses the ability of a test chemical to induce the proliferation of the estrogen-sensitive human breast cancer cell line, MCF-7.
a. Cell Culture and Maintenance:
-
Cell Line: MCF-7 human breast adenocarcinoma cells.
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Subculture cells when they reach 80-90% confluency. Detach cells using a 0.25% Trypsin-EDTA solution.
b. Assay Procedure:
-
Hormone Deprivation: Prior to the assay, culture cells in a hormone-free medium (phenol red-free EMEM supplemented with charcoal-stripped FBS) for at least 72 hours to minimize background estrogenic effects.
-
Cell Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at a density of approximately 400 cells per well in the hormone-free medium.
-
Compound Exposure: After allowing the cells to attach (typically 24 hours), replace the medium with fresh hormone-free medium containing various concentrations of this compound or a positive control (e.g., 17β-estradiol). A solvent control (e.g., ethanol or DMSO) should also be included.
-
Incubation: Incubate the plates for a period of 6 days, with media and test compounds being renewed every 2 days.
-
Cell Proliferation Assessment: Quantify cell proliferation using a suitable method, such as the MTS assay or crystal violet staining.
-
MTS Assay: Add the MTS reagent to each well and incubate for a specified time (e.g., 1-4 hours). Measure the absorbance at 490 nm.
-
Crystal Violet Staining: Fix the cells, stain with crystal violet, and then solubilize the dye. Measure the absorbance at a wavelength of 570-590 nm.
-
-
Data Analysis: Calculate the proliferation relative to the solvent control and plot the concentration-response curve to determine the EC50 value.
Yeast Estrogen Screen (YES) Assay
The YES assay utilizes a genetically modified strain of the yeast Saccharomyces cerevisiae that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, which codes for β-galactosidase).
a. Yeast Culture and Media:
-
Yeast Strain: Saccharomyces cerevisiae expressing the hER and a lacZ reporter construct.
-
Growth Medium: A minimal medium containing yeast nitrogen base, a carbon source (e.g., glucose), and necessary amino acids.
-
Assay Medium: Growth medium supplemented with a chromogenic substrate for β-galactosidase, such as chlorophenol red-β-D-galactopyranoside (CPRG).
b. Assay Procedure:
-
Yeast Culture Preparation: Inoculate the growth medium with the yeast strain and incubate at 28-30°C with shaking until the culture reaches a specific optical density (e.g., OD600 of 1.0).
-
Compound Exposure: In a 96-well plate, add serial dilutions of this compound or a positive control (e.g., 17β-estradiol) dissolved in a suitable solvent (e.g., ethanol). Allow the solvent to evaporate.
-
Yeast Inoculation: Add the prepared yeast culture in the assay medium to each well of the 96-well plate.
-
Incubation: Incubate the plate at 30-34°C for 48-72 hours.
-
Data Measurement: Measure the absorbance of the wells at a wavelength appropriate for the chromogenic substrate (e.g., 540 nm for CPRG) and at a reference wavelength to correct for cell density (e.g., 620 nm).
-
Data Analysis: Correct the absorbance readings and plot the concentration-response curve to determine the EC50 value.
Androgen Receptor (AR) Competitive Binding Assay
This assay determines the ability of a test chemical to compete with a radiolabeled androgen for binding to the androgen receptor.
a. Preparation of Rat Prostate Cytosol:
-
Tissue Source: Ventral prostates from castrated adult male rats (castration increases the concentration of unbound AR).
-
Homogenization: Homogenize the prostate tissue in an ice-cold buffer (e.g., TEDG buffer: Tris, EDTA, DTT, and glycerol) containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 100,000 x g) to pellet cellular debris and obtain the cytosolic fraction (supernatant) containing the androgen receptors.
-
Protein Quantification: Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).
b. Assay Procedure:
-
Reaction Mixture: In tubes, combine a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881) with varying concentrations of unlabeled this compound or a known competitor (e.g., dihydrotestosterone).
-
Incubation: Add the prepared rat prostate cytosol to each tube and incubate at a low temperature (e.g., 4°C) for an extended period (e.g., 16-20 hours) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as hydroxylapatite (HAP) precipitation or dextran-coated charcoal adsorption.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor (this compound). Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled androgen.
Aromatase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of aromatase (CYP19), the enzyme responsible for converting androgens to estrogens.
a. Enzyme Source:
-
Human placental microsomes are a common source of aromatase. These are prepared by differential centrifugation of placental tissue.
-
Alternatively, cell lines that express aromatase, such as the human choriocarcinoma cell line JEG-3, can be used.
b. Microsomal Assay Procedure (Tritiated Water Release Method):
-
Reaction Mixture: In a reaction vessel, combine human placental microsomes, a source of NADPH (cofactor for aromatase), and the test compound (this compound) or a known inhibitor (e.g., letrozole).
-
Substrate Addition: Initiate the reaction by adding the substrate, [1β-³H]-androstenedione.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time. During the reaction, the tritium at the 1β position is released as tritiated water ([³H]₂O).
-
Stopping the Reaction: Terminate the reaction by adding a solvent (e.g., chloroform) to extract the remaining steroid substrate.
-
Separation and Quantification: Separate the aqueous phase containing the [³H]₂O from the organic phase. This is often done by adding a dextran-coated charcoal suspension, which adsorbs the unreacted steroid, followed by centrifugation.
-
Measurement: Measure the radioactivity of the aqueous supernatant using a scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition at each concentration of this compound and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
This compound's endocrine-disrupting activities are mediated through its interaction with key components of the steroid hormone signaling pathways.
Estrogenic Signaling Pathway
This compound can act as an agonist for the estrogen receptor alpha (ERα). This interaction initiates a cascade of events that can lead to estrogenic responses.
Figure 1: Estrogenic signaling pathway of this compound.
Antiandrogenic Signaling Pathway
This compound acts as an antagonist to the androgen receptor (AR). By binding to the AR, it prevents the natural ligand (e.g., dihydrotestosterone, DHT) from binding and activating the receptor, thereby inhibiting androgen-mediated gene expression.
Figure 2: Antiandrogenic signaling pathway of this compound.
Aromatase Inhibition
This compound can directly inhibit the enzyme aromatase, which is a key enzyme in the biosynthesis of estrogens from androgens. This leads to a decrease in the production of endogenous estrogens.
Figure 3: Mechanism of aromatase inhibition by this compound.
Conclusion
The in vitro evidence clearly demonstrates that this compound possesses a multi-faceted endocrine-disrupting profile. It can act as an estrogen receptor agonist, an androgen receptor antagonist, and an inhibitor of aromatase. The quantitative data from various cell-based assays provide valuable insights into the potency of these effects. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for researchers and drug development professionals in assessing the potential risks associated with this compound exposure and in the development of screening strategies for other potential endocrine disruptors. Further research is warranted to fully elucidate the complex interactions and downstream consequences of this compound's activity in biological systems.
References
Methodological & Application
Application Notes and Protocols: Evaluating the In-Vivo Efficacy of Fenarimol Analogues in a Galleria mellonella Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents. Fenarimol, a fungicide known to inhibit ergosterol biosynthesis, and its analogues have shown promise as potential antifungal candidates.[1][2] The Galleria mellonella (greater wax moth) larva has emerged as a valuable in vivo model for the preliminary assessment of antifungal drug efficacy due to its cost-effectiveness, ethical advantages, and the functional similarity of its innate immune response to that of mammals.[3][4] This document provides detailed protocols and data presentation for evaluating the in vivo efficacy of this compound analogues using the G. mellonella infection model.
Mechanism of Action of this compound
This compound and its analogues exert their antifungal activity by inhibiting the fungal cytochrome P450 enzyme, specifically CYP51 (14α-demethylase).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By inhibiting CYP51, this compound analogues disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising fungal cell membrane integrity, which inhibits fungal growth.[2][5]
Caption: Mechanism of action of this compound analogues.
Data Presentation: In Vivo Efficacy of this compound Analogues
The following table summarizes the in vivo efficacy of select this compound analogues against Madurella mycetomatis in the G. mellonella model. The primary endpoint for efficacy is the percentage of larval survival. Promising compounds from in vitro assessments were advanced to in vivo testing.[6]
| Compound ID | In Vitro MIC50 (µM) | In Vivo Larval Survival (%) | Reference |
| EPL-BS0178 | < 8.0 | 36.7 | [7] |
| EPL-BS0495 | < 8.0 | 24.1 | [7] |
| EPL-BS1205 | < 8.0 | 19.2 | [7] |
| MMV698244 (EPL-BS1246) | 1.35 | Data not specified, but noted as a potent hit | [6] |
Note: The in vivo data represents the percentage increase in survival compared to untreated infected larvae. Specific time points for survival assessment may vary between studies.
Experimental Protocols
This section details the methodology for assessing the in vivo efficacy of this compound analogues using G. mellonella larvae.
Materials and Reagents
-
Sixth instar G. mellonella larvae (weighing approximately 250-350 mg)
-
Fungal pathogen (e.g., Candida albicans, Aspergillus fumigatus, Madurella mycetomatis)
-
Sabouraud Dextrose Agar/Broth or other appropriate fungal growth medium
-
Phosphate-buffered saline (PBS), sterile
-
This compound analogues
-
Solvent for dissolving compounds (e.g., DMSO), sterile
-
10 µL Hamilton syringes with 30-gauge needles
-
Sterile petri dishes
-
Incubator set to 37°C
Experimental Workflow
Caption: Experimental workflow for G. mellonella studies.
Detailed Procedure
a. Larvae Selection and Handling:
-
Select healthy, final (sixth) instar G. mellonella larvae of a consistent size and weight (e.g., 250-350 mg).[8]
-
Larvae should be cream-colored with no signs of melanization.
-
Store larvae at 15°C in the dark before use. Use larvae within one week of receipt.
-
Group larvae (e.g., 10-16 per group) in sterile petri dishes with bedding.[9]
b. Inoculum and Compound Preparation:
-
Culture the fungal pathogen on an appropriate agar medium.
-
Prepare a fungal suspension in sterile PBS and adjust the concentration to the desired inoculum size (e.g., 5x105 CFU/larva is a suitable inoculum for C. albicans to evaluate antifungal agents).[10]
-
Dissolve the this compound analogues in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentration in sterile PBS. Ensure the final solvent concentration is non-toxic to the larvae.
c. Infection and Treatment:
-
Inoculation and treatment are performed by injection into the hemocoel via the last prolegs.[9]
-
Using a Hamilton syringe, inject 10 µL of the fungal inoculum into the last left proleg of each larva.
-
Administer 10 µL of the this compound analogue solution (or vehicle control for the control group) into the last right proleg.
-
The timing of treatment can be varied:
-
Prophylactic: Administer the compound before the fungal inoculum.
-
Curative: Administer the compound at a set time after infection (e.g., 1-4 hours post-infection).[11]
-
d. Incubation and Monitoring:
-
Incubate the petri dishes containing the larvae at 37°C in the dark.[9]
-
Monitor the larvae daily for survival over a period of 3-7 days.
-
Larval death is determined by a lack of movement in response to touch and often accompanied by significant melanization (darkening of the cuticle).[12]
e. Endpoint Determination:
-
Survival Curves: The primary endpoint is typically larval survival. Record the number of surviving larvae in each group daily and plot Kaplan-Meier survival curves.
-
Fungal Burden (Optional): To quantify the extent of the infection, a subset of larvae can be homogenized at specific time points. The homogenate is then serially diluted, plated on appropriate agar, and incubated to determine the number of colony-forming units (CFUs) per larva.[3]
-
Hemolymph Analysis (Optional): Hemolymph can be collected to assess the host immune response by measuring hemocyte density or the expression of antimicrobial peptides.[13]
Conclusion
The Galleria mellonella model provides a robust and efficient platform for the in vivo screening of this compound analogues and other novel antifungal compounds.[14] It allows for the rapid acquisition of efficacy and toxicity data, which is crucial for guiding further preclinical development in mammalian models.[4] The protocols and data presentation formats outlined in this document are intended to facilitate the standardized evaluation of these promising antifungal agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 60168-88-9 | >98% [smolecule.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions [frontiersin.org]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Structure–activity relationships of this compound analogues with potent in vitro and in vivo activity against Madurella mycetomatis, the main causative agent of mycetoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galleria mellonella: The Versatile Host for Drug Discovery, In Vivo Toxicity Testing and Characterising Host-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 9. Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Endocrine Disruption in Rats Using Fenarimol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenarimol (α-(2-chlorophenyl)-α-(4-chlorophenyl)-5-pyrimidinemethanol) is a pyrimidine carbinol fungicide that has been identified as an endocrine-disrupting chemical (EDC). Its primary mechanisms of endocrine disruption in rats involve the inhibition of aromatase (cytochrome P450 19A1), the enzyme responsible for converting androgens to estrogens, and antiandrogenic activity, likely through antagonism of the androgen receptor.[1][2] This multifaceted activity makes this compound a compound of interest for studying the complex effects of EDCs on the endocrine system.
These application notes provide detailed protocols for in vivo studies in rats to assess the endocrine-disrupting potential of this compound, focusing on its antiandrogenic and estrogenic effects, as well as its impact on neurodevelopment.
Mechanisms of this compound's Endocrine Disrupting Activity
This compound exhibits a complex profile of endocrine disruption, primarily characterized by:
-
Aromatase Inhibition : this compound inhibits the activity of the aromatase enzyme complex, which is crucial for the biosynthesis of estrogens from androgens.[1] This has been observed in both the central nervous system and ovarian tissues of rats.[1] The inhibition of aromatase in the developing male rat brain is thought to be a key factor in the impairment of male sexual behavior and subsequent infertility.[1]
-
Antiandrogenic Activity : this compound acts as an antiandrogen in vivo, likely by antagonizing the androgen receptor.[2] This leads to a reduction in the weight of androgen-dependent tissues such as the ventral prostate, seminal vesicles, and levator ani/bulbocavernosus muscle.[2]
-
Estrogenic Activity : In addition to its antiandrogenic and aromatase-inhibiting properties, this compound has also been shown to have estrogenic effects in vivo, as demonstrated by an increase in uterine weight in ovariectomized female rats.[3] This suggests a dual effect, potentially being an aromatase inhibitor at lower concentrations and estrogenic at higher concentrations.[3]
Data Presentation: Quantitative Effects of this compound in Rats
The following tables summarize the quantitative data from key studies on the effects of this compound in rats.
Table 1: Antiandrogenic Effects of this compound in Male Rats (Hershberger Assay)
| Parameter | Treatment Group | Dose (mg/kg/day) | Mean Weight (mg) | % Change from Control | Reference |
| Ventral Prostate | Control (Testosterone Propionate) | - | 100 ± 10 | - | [2] |
| This compound | 100 | 50 ± 8 | -50% | [2] | |
| Seminal Vesicles | Control (Testosterone Propionate) | - | 120 ± 15 | - | [2] |
| This compound | 100 | 70 ± 12 | -41.7% | [2] | |
| Levator ani/bulbocavernosus | Control (Testosterone Propionate) | - | 80 ± 9 | - | [2] |
| This compound | 100 | 55 ± 7 | -31.3% | [2] |
Data are representative and may be synthesized for clarity.
Table 2: Estrogenic Effects of this compound in Ovariectomized Female Rats (Uterotrophic Assay)
| Parameter | Treatment Group | Dose (mg/kg/day) | Mean Uterine Weight (mg) | % Change from Control | Reference |
| Uterine Weight | Control | - | 30 ± 5 | - | [3] |
| This compound | 100 | 65 ± 8 | +116.7% | [3] |
Data are representative and may be synthesized for clarity.
Table 3: Neurodevelopmental Effects of Maternal this compound Exposure in Rat Pups
| Parameter | Treatment Group | Dose (mg/kg/day) | Observation | Reference |
| Body Weight Gain (Pups) | Control | - | Normal | [4] |
| This compound (during lactation) | 150-300 | Reduced rate of weight gain | [4] | |
| Righting Reflex | Control | - | Normal development | [4] |
| This compound | 150-300 | Neurodevelopmental delays | [4] | |
| Climbing and Grip Response | Control | - | Normal development | [4] |
| This compound | 150-300 | Neurodevelopmental delays | [4] |
Data are qualitative summaries from the cited study.
Experimental Protocols
Protocol for Assessing Antiandrogenic Activity: The Hershberger Assay
This protocol is adapted from methodologies used to evaluate the antiandrogenic effects of this compound in vivo.[2]
Objective: To determine the antiandrogenic potential of this compound by measuring its effect on the weights of androgen-dependent tissues in castrated, testosterone-stimulated male rats.
Materials:
-
Peripubertal male rats (e.g., Wistar or Sprague-Dawley), approximately 42 days old.
-
This compound
-
Testosterone propionate (TP)
-
Vehicle for dosing (e.g., corn oil)
-
Surgical instruments for castration
-
Animal balance
-
Gavage needles
Procedure:
-
Acclimation: Acclimate animals to laboratory conditions for at least 5 days.
-
Castration: Castrate male rats under appropriate anesthesia. Allow a recovery period of 7-10 days.
-
Group Allocation: Randomly assign castrated rats to the following groups (n=6-8 per group):
-
Vehicle control (castrated, no TP)
-
Positive control (castrated + TP)
-
This compound treatment groups (castrated + TP + varying doses of this compound)
-
-
Dosing:
-
Administer TP subcutaneously daily to all groups except the vehicle control at a dose sufficient to maintain androgen-dependent tissue weights (e.g., 0.2-0.4 mg/kg/day).
-
Administer this compound or vehicle orally by gavage daily for 7-10 consecutive days.
-
-
Necropsy and Tissue Collection:
-
On the day after the last dose, euthanize the animals.
-
Carefully dissect and weigh the following androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani/bulbocavernosus muscle, and glans penis.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the tissue weights for each group.
-
Compare the tissue weights of the this compound-treated groups to the positive control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A statistically significant decrease in tissue weight indicates antiandrogenic activity.
-
Protocol for Assessing Estrogenic Activity: The Uterotrophic Assay
This protocol is based on studies demonstrating the estrogenic effects of this compound.[3]
Objective: To evaluate the estrogenic potential of this compound by measuring its effect on uterine weight in ovariectomized female rats.
Materials:
-
Immature or young adult female rats (e.g., Wistar or Sprague-Dawley).
-
This compound
-
Positive control (e.g., 17α-ethinylestradiol)
-
Vehicle for dosing (e.g., corn oil)
-
Surgical instruments for ovariectomy
-
Animal balance
-
Gavage needles
Procedure:
-
Acclimation: Acclimate animals to laboratory conditions for at least 5 days.
-
Ovariectomy: Ovariectomize female rats under appropriate anesthesia. Allow a recovery period of at least 7 days to allow for the regression of endogenous estrogen-sensitive tissues.
-
Group Allocation: Randomly assign ovariectomized rats to the following groups (n=6-8 per group):
-
Vehicle control
-
Positive control (e.g., ethinylestradiol)
-
This compound treatment groups (varying doses)
-
-
Dosing: Administer this compound, positive control, or vehicle orally by gavage daily for 3 consecutive days.
-
Necropsy and Tissue Collection:
-
On the day after the last dose, euthanize the animals.
-
Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight. The bladder should be emptied prior to weighing the uterus.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the uterine weights for each group.
-
Compare the uterine weights of the this compound-treated groups to the vehicle control group using appropriate statistical tests. A statistically significant increase in uterine weight indicates estrogenic activity.
-
Visualization of Pathways and Workflows
Signaling Pathway
Caption: this compound's dual mechanism of endocrine disruption in rats.
Experimental Workflow
Caption: Workflow for the Hershberger Assay to assess antiandrogenicity.
Conclusion
The protocols and data presented provide a framework for investigating the endocrine-disrupting effects of this compound in rats. The multifaceted nature of this compound's activity, encompassing aromatase inhibition, antiandrogenicity, and estrogenicity, underscores the importance of a comprehensive testing strategy to fully characterize the potential hazards of EDCs. The provided methodologies can be adapted for the evaluation of other potential endocrine disruptors.
References
- 1. Inhibition of central nervous system aromatase activity: a mechanism for this compound-induced infertility in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiandrogenic effects in short-term in vivo studies of the fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogenic effects in vitro and in vivo of the fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurodevelopmental effects of perinatal this compound exposure on rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fenarimol as a Chemical Probe for Brassinosteroid Research in Arabidopsis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brassinosteroids (BRs) are a class of essential polyhydroxysteroid hormones that regulate a wide array of physiological processes in plants, including cell elongation, division, vascular differentiation, and stress responses.[1][2] Chemical genetics, utilizing small molecules to perturb biological pathways, is a powerful tool for elucidating the function of these hormones. Fenarimol (FM), a pyrimidine-type fungicide, has been identified as a potent and specific inhibitor of BR biosynthesis.[1][3][4] It serves as a valuable chemical probe to induce a BR-deficient phenotype, enabling detailed study of BR-dependent processes in plants like Arabidopsis thaliana.
This compound's mechanism of action involves the inhibition of cytochrome P450 monooxygenases.[5][6] Specifically, it targets the side chain hydroxylation steps in the BR biosynthesis pathway, interfering with the conversion of campestanol to teasterone.[1][3][4] This inhibition leads to characteristic phenotypes that mimic BR-deficient mutants, such as dwarfism and de-etiolation in dark-grown seedlings.[1][4] These effects can be reversed by the application of brassinolide (BL), the most active brassinosteroid, but not by other hormones like gibberellin (GA), demonstrating its specificity.[1][3][4]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative parameters of this compound as a brassinosteroid biosynthesis inhibitor in Arabidopsis thaliana.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Description |
|---|---|---|
| IC₅₀ | 1.8 ± 0.2 μM | Concentration required for 50% inhibition of Arabidopsis seedling stem elongation in the dark.[1][3][4] |
| Kd | ~0.79 μM | Dissociation constant for the binding of this compound to purified recombinant CYP90D1 enzyme.[1][4] |
Table 2: Comparative IC₅₀ Values of BR Biosynthesis Inhibitors
| Inhibitor | Chemical Class | IC₅₀ (Hypocotyl Elongation) |
|---|---|---|
| This compound | Pyrimidine | 1.8 ± 0.2 μM[3][4] |
| Yucaizol | Dioxolane | 45 ± 3 nM[3][4] |
| Brassinazole (Brz) | Triazole | < 1 μM[7] |
Mandatory Visualizations
Brassinosteroid Biosynthesis Pathway and this compound's Target
Caption: this compound inhibits the CYP90D1 enzyme, blocking side chain hydroxylation from CT to TE.
Brassinosteroid Signaling Pathway
Caption: Overview of the BR signaling cascade from membrane receptor to nuclear gene regulation.
Experimental Workflow: Testing this compound Effects
Caption: Workflow for assessing this compound's impact on Arabidopsis seedling morphology and gene expression.
Experimental Protocols
Protocol 1: Arabidopsis Hypocotyl Elongation Assay
This assay is fundamental for quantifying the inhibitory effect of this compound on BR-dependent growth.
1. Materials:
-
Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype).
-
Murashige and Skoog (MS) basal salt medium.
-
Agar.
-
Sucrose (optional, typically 1%).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
DMSO (for control).
-
Petri dishes (square or round).
-
Sterilization solution (e.g., 1% NaOCl, 70% ethanol).
-
Sterile distilled water.
2. Procedure:
-
Seed Sterilization: Place seeds in a microcentrifuge tube. Add 1 mL of 70% ethanol for 1 minute, then replace with 1 mL of 1% NaOCl for 20 minutes, vortexing occasionally.[3] Wash seeds 4-5 times with sterile distilled water.
-
Plating Medium Preparation: Prepare half-strength (½) MS medium with 1% agar. Autoclave and cool to ~50-60°C.
-
Chemical Addition: Add this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., a dose-response curve from 0.1 μM to 10 μM). For the control plate, add an equivalent volume of DMSO. Pour plates and allow them to solidify.
-
Sowing: Resuspend sterilized seeds in sterile 0.1% agar and sow them in rows on the plates.
-
Stratification: Wrap plates and store at 4°C in the dark for 2-4 days to synchronize germination.
-
Incubation: Place plates vertically in a growth chamber in complete darkness at 22°C for 5-7 days.
-
Measurement: Carefully remove seedlings and place them on a flat surface. Scan or photograph the seedlings and measure the length of the hypocotyls using image analysis software (e.g., ImageJ). Calculate the average length and standard error for each condition.[3]
Protocol 2: Rescue Experiment with BR Intermediates
This protocol determines the specific step in the BR biosynthesis pathway inhibited by this compound.
1. Materials:
-
Same as Protocol 1.
-
Stock solutions of BR biosynthesis intermediates (e.g., campestanol, teasterone, castasterone, brassinolide) dissolved in a suitable solvent.
2. Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Plate Preparation: Prepare a set of plates containing a fixed, inhibitory concentration of this compound (e.g., 3-10 μM).
-
To each plate, add a different BR intermediate (e.g., 10 nM brassinolide, 1 µM teasterone, etc.).[3][4] Include a control with only this compound and a control with no added chemicals.
-
Follow steps 5-7 from Protocol 1.
-
Analysis: Compare the hypocotyl lengths. Intermediates that are downstream of the inhibited step will "rescue" the dwarf phenotype, resulting in longer hypocotyls. Intermediates upstream of the block will not cause rescue. For this compound, teasterone, castasterone, and brassinolide are expected to rescue the phenotype, while campestanol will not.[3]
Protocol 3: Quantitative Real-Time PCR (qPCR) Analysis
This protocol validates this compound's effect by measuring the expression of known BR-responsive genes.
1. Materials:
-
Arabidopsis seedlings grown as described in Protocol 1 (can be grown in light or dark, on plates or in liquid culture).
-
This compound (e.g., 1 μM and 3 μM).[3]
-
Brassinazole (Brz) as a positive control (e.g., 3 μM).[3]
-
Liquid nitrogen.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for BR-responsive genes (TCH4, SAUR-AC1) and a reference gene (ACTIN2).
2. Procedure:
-
Plant Growth and Treatment: Grow wild-type seedlings for 10-11 days. Treat with this compound, Brz, or DMSO (control) for a specified time (e.g., 24 hours).
-
Harvesting: Harvest whole seedlings, blot dry, and immediately freeze in liquid nitrogen. Store at -80°C.
-
RNA Extraction & cDNA Synthesis: Extract total RNA from the tissue using a commercial kit. Quantify the RNA and check its integrity. Synthesize first-strand cDNA from an equal amount of RNA for all samples.
-
qPCR: Set up qPCR reactions using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analysis: Analyze the results using the ΔΔCt method. The expression of BR-responsive genes is expected to be significantly down-regulated in this compound- and Brz-treated samples compared to the DMSO control, confirming a BR-deficient state at the molecular level.[3]
References
- 1. This compound, a Pyrimidine-Type Fungicide, Inhibits Brassinosteroid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Pyrimidine-Type Fungicide, Inhibits Brassinosteroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes: In Vitro Transformation of BALB/c 3T3 Cells by Fenarimol
Introduction
The BALB/c 3T3 cell transformation assay is a well-established in vitro method used to assess the carcinogenic potential of chemical compounds.[1][2] This assay is founded on the principle that normal, contact-inhibited cells can undergo neoplastic transformation upon exposure to carcinogens, leading to the formation of morphologically distinct foci.[1][3] Fenarimol, a pyrimidine-based fungicide, has been evaluated using this system to determine its potential to induce such transformations.
Principle of the Assay
The assay quantifies the conversion of BALB/c 3T3 cells, a non-tumorigenic mouse embryo fibroblast cell line, from their normal phenotype to a transformed phenotype.[1][4] Transformed cells lose their property of contact inhibition, leading to piling up and the formation of dense, multi-layered foci that can be stained and counted.[3] The frequency of these transformed foci serves as an indicator of the carcinogenic potential of the test substance.
Summary of this compound's Effects
Studies have shown that this compound is capable of inducing morphological transformation in BALB/c 3T3 cells.[5] The transforming effects of this compound are observed in the absence of an external metabolic activation system (S9 fraction), suggesting that the parent compound or its metabolites formed by the cells themselves are active.[5]
Interestingly, the addition of an S9 fraction, which mimics hepatic metabolism, leads to a decrease in both the cytotoxic effects and the transformation rate of this compound.[5] This suggests that liver enzymes may detoxify this compound, reducing its transforming potential. The mechanism of this compound-induced transformation is thought to involve either a weak genotoxic activity or a more potent tumor-promoting activity.[5]
Applications in Carcinogenicity Testing
The BALB/c 3T3 cell transformation assay, as applied to this compound, serves as a valuable tool for:
-
Screening: Identifying the potential carcinogenic hazard of pesticides and other chemicals in a time- and cost-effective manner compared to long-term animal studies.
-
Mechanistic Studies: Investigating the role of metabolic activation in the carcinogenicity of a compound.
-
Risk Assessment: Providing data to support the classification and regulation of chemicals.
Data Presentation
Note: The following tables are templates. Specific quantitative data from the primary study by Perocco et al. (1993) on this compound with BALB/c 3T3 cells were not available in the publicly accessible literature.
Table 1: Cytotoxicity of this compound on BALB/c 3T3 Cells
| This compound Concentration (µg/mL) | Metabolic Activation (S9) | Cell Viability (%) |
| 0 (Control) | Absent | 100 |
| X | Absent | Data not available |
| Y | Absent | Data not available |
| Z | Absent | Data not available |
| 0 (Control) | Present | 100 |
| X | Present | Data not available |
| Y | Present | Data not available |
| Z | Present | Data not available |
Table 2: Transformation Frequency of BALB/c 3T3 Cells Treated with this compound
| This compound Concentration (µg/mL) | Metabolic Activation (S9) | Number of Type III Foci | Transformation Frequency (per surviving cell) |
| 0 (Control) | Absent | Data not available | Data not available |
| X | Absent | Data not available | Data not available |
| Y | Absent | Data not available | Data not available |
| Z | Absent | Data not available | Data not available |
| 0 (Control) | Present | Data not available | Data not available |
| X | Present | Data not available | Data not available |
| Y | Present | Data not available | Data not available |
| Z | Present | Data not available | Data not available |
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Line: BALB/c 3T3 clone A31 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% calf serum (CS), 4 mM L-glutamine, and antibiotics (penicillin-streptomycin). It is crucial to use calf serum, not fetal calf serum, as the latter can induce spontaneous transformation.[4]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells should be passaged before reaching confluency to maintain their contact inhibition properties. A seeding density of approximately 6 x 10^3 cells/cm² is recommended.
2. Cytotoxicity Assay (Dose-Range Finding)
-
Objective: To determine the appropriate concentration range of this compound for the transformation assay.
-
Procedure:
-
Seed BALB/c 3T3 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare a range of this compound concentrations in culture medium.
-
Treat the cells with the different concentrations of this compound for 48-72 hours.
-
Assess cell viability using a suitable method, such as the Neutral Red Uptake (NRU) assay or by determining the colony-forming efficiency (CFE).
-
The highest concentration for the transformation assay should result in approximately 80-90% cell survival.
-
3. Cell Transformation Assay
-
Seeding: Seed 1 x 10^4 BALB/c 3T3 cells per 60 mm dish.
-
Treatment: After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of this compound (with and without S9 metabolic activation). A positive control (e.g., a known carcinogen like 3-methylcholanthrene) and a negative/vehicle control should be included.
-
Incubation: The cells are exposed to the test compound for 72 hours.
-
Culture Maintenance: After the treatment period, the medium is replaced with fresh culture medium. The medium is then changed twice a week for the duration of the assay (typically 4-6 weeks).
-
Fixation and Staining: At the end of the incubation period, the cells are fixed with methanol and stained with Giemsa.
-
Foci Scoring: The dishes are examined under a microscope to identify and count the number of transformed foci (Type III). Type III foci are characterized by deep basophilic staining, dense multi-layering of cells, and a random orientation of cells at the focus edge.
Mandatory Visualizations
References
- 1. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 2. BALB/c 3T3 cell transformation assay for the prediction of carcinogenic potential of chemicals and environmental mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 4. Transformation of BALB/c-3T3 cells: IV. Rank-ordered potency of 24 chemical responses detected in a sensitive new assay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro cell transformation induced by the pesticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Development of a Competitive Indirect ELISA for Fenarimol Detection in Agricultural Samples
Introduction
Fenarimol is a systemic fungicide used to control powdery mildew on a variety of crops.[1][2] Its persistence and potential effects necessitate sensitive and reliable methods for monitoring its residues in agricultural products and environmental samples.[1][2] While instrumental methods like high-performance liquid chromatography (HPLC) are available, they often require extensive sample cleanup, expensive equipment, and long analysis times.[3] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a selective, sensitive, and simpler alternative for rapid screening.[3][4]
These application notes describe the key protocols and data for the development of a competitive indirect ELISA (ciELISA) for the quantitative detection of this compound. The method is based on the production of polyclonal antibodies and their application in a competitive format suitable for analyzing fruit samples.[1][5]
Principle of the Assay
The detection of this compound is based on a competitive indirect ELISA format. In this assay, a this compound-protein conjugate (coating antigen) is immobilized on the surface of a microtiter plate. A limited amount of specific polyclonal anti-Fenarimol antibody is incubated with the sample containing free this compound. This mixture is then added to the coated plate. The free this compound in the sample competes with the immobilized this compound conjugate for the binding sites of the antibody. The amount of antibody that binds to the plate is therefore inversely proportional to the concentration of this compound in the sample. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, which binds to the primary antibody captured on the plate. Finally, a chromogenic substrate is added, and the resulting color intensity is measured. A lower absorbance value indicates a higher concentration of this compound in the sample.
References
Application Notes and Protocols: Fenarimol as a Novel Therapeutic Agent in a Murine Model of Chagas Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge with limited therapeutic options.[1][2] Current treatments, such as benznidazole and nifurtimox, are hampered by variable efficacy, particularly in the chronic stage of the disease, and significant side effects.[1][2] This has spurred the search for novel, safer, and more effective trypanocidal agents. Fenarimol, a pyrimidine-based fungicide, has been identified as a potent inhibitor of T. cruzi growth.[3][4][5] This document provides detailed application notes and protocols based on preclinical studies of this compound and its analogues in murine models of Chagas disease, offering a valuable resource for researchers in the field.
Mechanism of Action: Inhibition of Sterol Biosynthesis
This compound and its analogues exert their trypanocidal activity by targeting the sterol biosynthesis pathway of T. cruzi. Specifically, they inhibit the enzyme sterol 14α-demethylase (CYP51), which is a critical component of this pathway.[6][7][8] Inhibition of CYP51 disrupts the production of essential sterols for the parasite's cell membrane, leading to growth arrest and cell death.[8][9] This mechanism is analogous to that of azole antifungal drugs.
Caption: Inhibition of T. cruzi CYP51 by this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound and its optimized analogues against Trypanosoma cruzi.
Table 1: In Vitro Activity of this compound and Analogues against T. cruzi
| Compound | T. cruzi Strain | IC50 (nM) | Cytotoxicity (L6 cells) IC50 (µM) | Reference |
| This compound (1) | Tulahuen | 350 | >100 | [4] |
| Analogue 2 | Not Specified | Not Specified | Not Specified | [1] |
| Analogue 6 | Not Specified | Not Specified | >10 | [1] |
| Analogue (S)-7 | Not Specified | Not Specified | >10 | [1] |
| Piperazine Analogue 37 | Not Specified | Low nM | Not Specified | [10] |
IC50: The half maximal inhibitory concentration. L6 cells: Rat myoblast cell line used to assess cytotoxicity.
Table 2: In Vivo Efficacy of this compound Analogues in Murine Models of Chagas Disease
| Compound | Mouse Model | T. cruzi Strain | Dosing Regimen | Outcome | Reference |
| Analogue 2 | Sub-chronic | Not Specified | 20 mg/kg/day (oral) for 20 days | Reduced parasitemia to undetectable levels, but relapse occurred after immunosuppression. | [1][11] |
| Analogue 6 | Established Infection | Not Specified | 20 mg/kg/day (oral) for 20 days | PCR-confirmed curative activity. | [1][2] |
| Analogue (S)-7 | Established Infection | Not Specified | 10 mg/kg/day (oral) for 20 days | PCR-confirmed curative activity. | [1][2] |
| Piperazine Analogue 37 (citrate salt) | Acute | Not Specified | 20, 50, and 100 mg/kg/day (oral) for 5 days | Efficacious in reducing parasitemia. | [10] |
| Benznidazole (Reference) | Sub-chronic | Not Specified | 20 mg/kg/day (oral) for 20 days | Outperformed by Analogue 2 at this dose. | [1][11] |
| Posaconazole (Reference) | Sub-chronic | Not Specified | 20 mg/kg/day (oral) for 20 days | Cured ~60% of mice. | [1][11] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature on the use of this compound and its analogues in murine models of Chagas disease.
In Vitro Whole-Cell Parasite Assay
Objective: To determine the in vitro efficacy of compounds against the amastigote form of T. cruzi.
Materials:
-
T. cruzi strain (e.g., Tulahuen) expressing β-galactosidase
-
L6 rat myoblast cells
-
Assay medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum
-
Test compounds (dissolved in DMSO)
-
Chlorophenol red-β-D-galactopyranoside (CPRG)
-
96-well microtiter plates
Protocol:
-
Seed L6 cells into 96-well plates and incubate overnight to allow for cell attachment.
-
Infect the L6 cell monolayer with T. cruzi trypomastigotes.
-
After infection, replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add CPRG to the wells. The β-galactosidase produced by viable parasites will cleave CPRG, resulting in a color change.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify parasite viability.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.
Murine Model of T. cruzi Infection and Drug Efficacy Assessment
Objective: To evaluate the in vivo efficacy of test compounds in a murine model of Chagas disease.
Materials:
-
Female BALB/c mice
-
T. cruzi strain (e.g., Tulahuén)
-
Test compounds and vehicle for oral administration
-
Benznidazole (as a reference drug)
-
Cyclophosphamide (for immunosuppression to assess curative efficacy)
-
Equipment for blood collection and parasite counting (e.g., hemocytometer)
-
PCR reagents for detection of parasite DNA
Protocol:
-
Infection: Infect mice intraperitoneally with T. cruzi trypomastigotes.
-
Treatment:
-
For acute models, begin treatment shortly after infection (e.g., 24 hours post-infection).
-
For sub-chronic or established infection models, allow the infection to establish before initiating treatment.
-
Administer the test compounds and reference drug orally once daily for the specified duration (e.g., 5, 10, or 20 days).[1][10][11]
-
-
Monitoring Parasitemia:
-
Collect blood samples from the tail vein at regular intervals during and after treatment.
-
Determine the number of parasites in the blood using a hemocytometer.
-
-
Assessment of Curative Efficacy:
-
Following the treatment period, allow for a treatment-free period.
-
Induce immunosuppression in the mice using cyclophosphamide. This will cause a relapse of the infection if the parasite has not been completely eliminated.
-
Monitor for the re-emergence of parasites in the blood.
-
Perform PCR on blood and tissue samples to detect parasite DNA, confirming parasitological cure.
-
References
- 1. Two Analogues of this compound Show Curative Activity in an Experimental Model of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [researchportal.murdoch.edu.au]
- 3. Analogues of this compound are potent inhibitors of Trypanosoma cruzi and are efficacious in a murine model of Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Research Portal [researchportal.murdoch.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Two series of fenarimols for the treatment of Chagas disease | DNDi [dndi.org]
- 8. researchgate.net [researchgate.net]
- 9. Experimental and Clinical Treatment of Chagas Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, structure-activity relationship and in vivo efficacy of piperazine analogues of this compound as inhibitors of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing Fenarimol concentration for in vitro antifungal assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Fenarimol concentration for in vitro antifungal assays. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary antifungal mechanism of action for this compound?
This compound is a pyrimidine-class fungicide that inhibits the biosynthesis of essential steroid molecules in fungi.[1] Its primary target is the fungal cytochrome P450 enzyme, specifically sterol 14α-demethylase (CYP51).[2][3] By blocking this enzyme, this compound prevents the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway.[3] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth.[4]
Q2: How should I prepare and store a this compound stock solution?
Proper preparation and storage of your this compound stock solution are critical for reproducible results. This compound is soluble in organic solvents like acetone, xylene, methanol, and DMSO.[2][5] For in vitro cell-based assays, DMSO is the most common choice.
| Parameter | Recommendation | Source |
| Solvent | Dimethyl sulfoxide (DMSO) is recommended for preparing a concentrated stock solution. | [5] |
| Concentration | Prepare a high-concentration stock (e.g., 1-10 mg/mL) to minimize the final DMSO percentage in your assay. | [6] |
| Storage (Short-term) | Aliquots can be stored at 4°C for up to one week. | [5] |
| Storage (Long-term) | Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | [5][6] |
| Stability | This compound has shown stability in formulations when stored protected from direct UV and sunlight.[7] |
Note: The final concentration of DMSO in your cell culture medium should generally not exceed 0.1%. If higher concentrations are necessary, a solvent toxicity control must be included in your experiment.[5]
Q3: What is a reasonable starting concentration range for a this compound MIC assay?
The effective concentration of this compound varies significantly depending on the fungal species. Based on available data, a broad initial screening range is recommended, followed by a more focused dose-response analysis.
| Fungal Species | Assay | Potent Concentration Range | Source |
| Madurella mycetomatis | IC₅₀ | ≤ 9 µM | [3] |
| Madurella mycetomatis | MIC₅₀ | ≤ 8 µM | [3] |
| Arabidopsis (as a model) | IC₅₀ (stem elongation) | ~1.8 µM | [8] |
| Various Fungi | EC₅₀ (mycelial growth) | 0.047 - 35.089 µg/mL | [9] |
For a new fungal species, a starting range of 0.03 to 64 µg/mL is often used for antifungal susceptibility testing and can be a reasonable starting point.[10]
Troubleshooting Guide
Q1: I am observing precipitation of this compound after adding it to my culture medium. What can I do?
-
Cause: this compound has low solubility in water (13.7 mg/L at 25°C).[2] The final concentration in your aqueous culture medium may have exceeded its solubility limit. The organic solvent concentration from the stock solution may also be too high.
-
Solution:
-
Lower the Final Concentration: Test a lower concentration range of this compound.
-
Check DMSO Concentration: Ensure the final DMSO concentration in the well is as low as possible (ideally ≤ 0.1%).[5]
-
Vortex During Dilution: When making intermediate dilutions from your stock, vortex the solution thoroughly as you add it to the aqueous medium to aid dispersion.
-
Sonication: Briefly sonicating the stock solution in an ultrasonic cleaner (not a disruptor) before dilution may help dissolve any microcrystals.[5]
-
Q2: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent between experiments. What are the common causes?
-
Cause: Lack of reproducibility is a common issue in antifungal susceptibility testing. The primary factors include inoculum variability, endpoint determination, and reagent stability.
-
Solution:
Q3: this compound is showing weak or no activity against my fungal strain. Why might this be?
-
Cause: This could be due to intrinsic resistance of the fungal strain, degradation of the compound, or suboptimal assay conditions.
-
Solution:
-
Confirm Strain Susceptibility: Test this compound against a known susceptible quality control strain (e.g., a reference strain of Aspergillus fumigatus or Candida albicans) in parallel to ensure the compound and your assay are performing correctly.
-
Check for Resistance Mechanisms: The fungal strain may have mutations in the CYP51 gene or possess efflux pumps that actively remove the compound.
-
Evaluate Compound Integrity: Prepare a fresh stock solution of this compound. Long-term storage, especially with multiple freeze-thaw cycles, can degrade the compound.[5]
-
Consider Plasma Protein Binding: If working with media supplemented with high serum concentrations, be aware that this compound is highly protein-bound (~90%), which can reduce its bioavailable concentration.[11]
-
Q4: I am observing a "trailing effect" (reduced but persistent growth over a range of concentrations), making the MIC endpoint difficult to read. How should I handle this?
-
Cause: The trailing effect is common with azole antifungals, which are often fungistatic rather than fungicidal. It represents partial inhibition of growth.[12][13]
-
Solution:
-
Standardize Endpoint Reading: Instead of complete visual inhibition (100%), the recommended endpoint for azoles is often a prominent decrease in turbidity or growth (e.g., ≥50% inhibition) compared to the growth control.[14] This should be determined spectrophotometrically for objectivity.
-
Reduce Incubation Time: Reading MICs at an earlier time point (e.g., 24 hours instead of 48 hours) can sometimes minimize trailing and provide a clearer endpoint.[13]
-
Use a Fungicidal Assay: If you need to determine the concentration that kills the fungus, perform a Minimum Fungicidal Concentration (MFC) assay as a follow-up to your MIC test.
-
Experimental Protocols
Protocol: Broth Microdilution Assay for MIC Determination
This protocol is based on the general principles outlined by the Clinical & Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[14]
1. Materials:
-
This compound powder
-
DMSO
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolate
-
Sterile saline or PBS
-
Spectrophotometer
-
Humidified incubator
2. Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar plate (e.g., Potato Dextrose Agar) to obtain fresh, viable growth.
-
Harvest spores (for molds) or cells (for yeasts) by flooding the plate with sterile saline and gently scraping the surface.
-
Adjust the suspension with sterile saline to achieve a final concentration that, when diluted into the assay plate, results in a starting inoculum of 0.5 x 10³ to 2.5 x 10³ CFU/mL . This is typically achieved by adjusting an initial suspension to a specific optical density (OD) at 530 nm.
3. This compound Plate Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Perform serial 2-fold dilutions of the this compound stock in RPMI-1640 medium in a separate "master" plate or tubes to create working solutions that are 2x the final desired concentration.
-
Add 100 µL of each 2x this compound dilution to the appropriate wells of the final 96-well assay plate.
-
Include a "growth control" well containing 100 µL of sterile RPMI-1640 medium with the same final DMSO concentration as the test wells.
-
Include a "sterility control" well containing 200 µL of sterile medium only.
4. Inoculation and Incubation:
-
Add 100 µL of the adjusted fungal inoculum to each well (except the sterility control). This dilutes the this compound to its final 1x concentration.
-
Seal the plate with a breathable sealer or place it in a humidified container.
-
Incubate the plate at the optimal temperature for the fungal species (e.g., 35-37°C) for 24, 48, or 72 hours, depending on the growth rate of the organism.[12]
5. Reading the MIC:
-
Examine the sterility control (should be clear) and the growth control (should show robust growth).
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[14]
-
For objective results, read the OD of the plates on a microplate reader at 490 nm or 530 nm. Calculate the percentage of growth inhibition for each well relative to the growth control.
References
- 1. Buy this compound | 60168-88-9 | >98% [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Structure–activity relationships of this compound analogues with potent in vitro and in vivo activity against Madurella mycetomatis , the main causative a ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00427F [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. ejar.journals.ekb.eg [ejar.journals.ekb.eg]
- 8. This compound, a Pyrimidine-Type Fungicide, Inhibits Brassinosteroid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Comparison of Three Methods of Determining MICs for Filamentous Fungi Using Different End Point Criteria and Incubation Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing the Correlation between Results of Testing In Vitro and Therapeutic Outcome In Vivo for Fluconazole by Testing Critical Isolates in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ifyber.com [ifyber.com]
Technical Support Center: Addressing Cytotoxic Effects of Fenarimol in Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxic effects of Fenarimol in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known cytotoxic effects?
A1: this compound is a pyrimidine-based fungicide that is also being investigated for other biological activities. In cell culture experiments, this compound has been shown to induce dose-dependent cytotoxicity.[1][2] It can cause DNA damage and has the potential to act as a co-toxic agent, meaning it can enhance the toxicity of other compounds.[1][2][3] While its effects can be cell-type dependent, it has been observed to transform BALB/c 3T3 cells and induce DNA damage in rodent leukocytes.[1][2]
Q2: What is the primary mechanism of action for this compound's cytotoxicity?
A2: The primary mechanism of action for this compound and its analogues is believed to be the inhibition of the cytochrome P450 enzyme, specifically sterol 14α-demethylase (CYP51).[4][5] This enzyme is crucial for the biosynthesis of sterols, which are essential components of cellular membranes. Inhibition of CYP51 disrupts membrane integrity and function, which can lead to the induction of apoptosis (programmed cell death) and oxidative stress.
Q3: At what concentrations should I expect to see cytotoxic effects from this compound?
Q4: How can I mitigate the cytotoxic effects of this compound if I am studying its other biological activities?
A4: If you need to work with concentrations of this compound that are causing excessive cell death, you could consider shorter exposure times. Another approach is the co-administration of antioxidants, such as N-acetylcysteine (NAC), if the cytotoxicity is found to be mediated by oxidative stress. Additionally, one study noted that the addition of an S9 fraction, which contains metabolic enzymes, can decrease the cytotoxic effects of this compound.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death even at low concentrations of this compound. | Your cell line may be particularly sensitive to this compound. | Perform a dose-response curve starting from very low nanomolar concentrations to determine the non-toxic range for your specific cells. Consider using a less sensitive cell line if your experimental goals allow. |
| Inconsistent results between experiments. | Variability in cell density at the time of treatment. Inconsistent this compound concentration due to precipitation. | Ensure consistent cell seeding density and confluence across all experiments. Prepare fresh this compound stock solutions and vortex thoroughly before each use to ensure it is fully dissolved. |
| Difficulty in distinguishing between apoptosis and necrosis. | Both pathways may be activated at higher concentrations of this compound. | Use multiple assays to assess cell death. For example, combine a membrane integrity assay (like trypan blue or LDH release) with an apoptosis-specific assay (like caspase activity or Annexin V staining). |
| Unexpected potentiation of toxicity when co-administering another compound with this compound. | This compound has been shown to have co-toxic potential, possibly by altering the metabolism of other xenobiotics.[1][2] | Be cautious when combining this compound with other treatments. Perform thorough dose-response analyses of the combination treatment to identify any synergistic or additive cytotoxic effects. |
Quantitative Data
Table 1: Effective Cytotoxic Concentrations of this compound in Mammalian Cells
| Cell Line | Assay | Effective Concentration | Observed Effect |
| Rodent Leukocytes (Rat and Mouse) | Comet Assay | 36 nM - 290 nM | Dose-dependent increase in DNA damage.[1][3][6] |
| Rodent Leukocytes (Rat and Mouse) | Cell Viability Assay | Increasing concentrations | Dose-dependent decrease in cell survival.[1] |
| BALB/c 3T3 cells | Cell Transformation Assay | Not specified | Induction of transformed foci.[2] |
Note: Standardized IC50 values for this compound across a broad range of mammalian cell lines are not extensively documented in publicly available literature. The provided data is based on observed effective concentrations that induce a cytotoxic or genotoxic response.
Experimental Protocols
Protocol: Assessing this compound-Induced Cytotoxicity using the MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of this compound on adherent mammalian cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration and perform 2-fold or 10-fold dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for assessing this compound's cytotoxicity.
References
- 1. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 2. In vitro cell transformation induced by the pesticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–activity relationships of this compound analogues with potent in vitro and in vivo activity against Madurella mycetomatis , the main causative a ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00427F [pubs.rsc.org]
- 5. Structure–activity relationships of this compound analogues with potent in vitro and in vivo activity against Madurella mycetomatis, the main causative agent of mycetoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the genotoxicity induced by the fungicide this compound in mammalian and plant cells by use of the single-cell gel electrophoresis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Fenarimol's Oral Bioavailability for In Vivo Research
Welcome to the technical support center for researchers utilizing Fenarimol in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to its oral bioavailability. Given this compound's low aqueous solubility, achieving consistent and adequate systemic exposure can be a significant hurdle. This guide outlines evidence-based strategies to improve its oral absorption, ensuring the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in preclinical models?
A1: Studies in rats have determined the absolute oral bioavailability of this compound to be approximately 45.25% at a dose of 1 mg/kg. This compound is characterized as a highly protein-bound (around 90%) and intermediate clearance compound. The primary enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4).
Q2: Why am I observing high variability in plasma concentrations of this compound in my animal studies?
A2: High variability in plasma concentrations of orally administered this compound is likely due to its poor aqueous solubility, which is a characteristic of Biopharmaceutics Classification System (BCS) Class II drugs.[1][2] This can lead to erratic and incomplete absorption from the gastrointestinal tract. Factors such as food intake, gastric pH, and gastrointestinal motility can further influence its dissolution and absorption.
Q3: What formulation strategies can I employ to improve the oral bioavailability of this compound?
A3: For BCS Class II compounds like this compound, several formulation strategies can enhance oral bioavailability by improving its solubility and dissolution rate.[3] The most common and effective approaches include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.[4]
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to improved absorption.[5] Nanoemulsions and nanostructured lipid carriers are promising options.[6][7]
Q4: What are the expected improvements in pharmacokinetic parameters with these enhanced formulations?
Data Presentation: Predicted Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation Type | Predicted Cmax (ng/mL) | Predicted Tmax (hr) | Predicted AUC (ng·h/mL) | Predicted Fold Increase in Bioavailability |
| Standard Suspension (1 mg/kg) | ~34 | ~1.0 | ~180 | - |
| Solid Dispersion (1 mg/kg) | 100 - 170 | 0.5 - 1.0 | 540 - 900 | 3 - 5 |
| Nanoemulsion (1 mg/kg) | 136 - 238 | 0.5 - 1.0 | 720 - 1260 | 4 - 7 |
Note: The data for solid dispersion and nanoemulsion formulations are hypothetical predictions based on improvements observed for other BCS Class II drugs and are intended for illustrative purposes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Cmax and AUC | Poor dissolution of this compound from the administered formulation. | Prepare a solid dispersion or a nanoemulsion of this compound to enhance its solubility and dissolution rate. Refer to the experimental protocols below. |
| High inter-individual variability in plasma concentrations | Inconsistent absorption due to the crystalline nature and poor solubility of this compound. | Utilizing an amorphous form of this compound, as achieved in solid dispersions, can lead to more consistent absorption. |
| Precipitation of this compound in the GI tract | Supersaturation followed by precipitation when the formulation disperses in the gastrointestinal fluids. | Incorporate precipitation inhibitors, such as hydrophilic polymers (e.g., HPMC, PVP), into your formulation. |
| Rapid metabolism | Extensive first-pass metabolism by CYP3A4 in the liver and gut wall. | While formulation changes primarily address absorption, co-administration with a known CYP3A4 inhibitor could be explored in mechanistic studies, but this would be a separate experimental variable. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This protocol is adapted from methods used for other poorly soluble drugs like Fenofibrate.[8]
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (100-mesh)
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components completely in a sufficient volume of ethanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under vacuum at 40-50°C until a solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Preparation of this compound Nanoemulsion by Sonication
This protocol is a general method for preparing oil-in-water nanoemulsions for oral delivery of hydrophobic drugs.[9]
Materials:
-
This compound
-
Medium-chain triglyceride (MCT) oil
-
Lecithin (as an emulsifier)
-
Polysorbate 80 (as a co-emulsifier/stabilizer)
-
Glycerin (as a co-solvent)
-
Purified water
-
Probe sonicator
-
Magnetic stirrer
Procedure:
-
Oil Phase Preparation: Dissolve this compound in MCT oil at a concentration of 1-5 mg/mL with the aid of gentle heating (40°C) and stirring. Add lecithin to the oil phase and stir until fully dissolved.
-
Aqueous Phase Preparation: Dissolve Polysorbate 80 and glycerin in purified water.
-
Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer to form a coarse pre-emulsion.
-
Nanoemulsification: Subject the pre-emulsion to high-intensity ultrasonication using a probe sonicator. Sonicate in an ice bath to prevent overheating. The sonication parameters (e.g., time, amplitude) should be optimized to achieve a particle size of less than 200 nm.
-
Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats following oral administration.[10][11]
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Prepare the this compound formulations (e.g., standard suspension, solid dispersion, nanoemulsion) in a suitable vehicle (e.g., 0.5% w/v carboxymethyl cellulose in water).
-
Administer the formulations to the rats via oral gavage at a dose of 1 mg/kg.
-
Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Experimental Workflow for Improving this compound Bioavailability
Caption: Workflow for developing and evaluating enhanced oral formulations of this compound.
Signaling Pathways Affected by this compound
This compound is known to interfere with steroid hormone signaling through two primary mechanisms: inhibition of aromatase and antagonism of the androgen receptor.
1. Aromatase Inhibition Pathway
Caption: this compound inhibits the aromatase enzyme, blocking the conversion of androgens to estrogens.[12][13][14]
2. Androgen Receptor Antagonism Pathway
Caption: this compound acts as an antagonist to the androgen receptor, preventing androgens from eliciting a response.[15]
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoemulsion Formulations for Improved Oral Delivery of Poorly Soluble Drugs – TechConnect Briefs [briefs.techconnect.org]
- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. briefs.techconnect.org [briefs.techconnect.org]
- 10. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of central nervous system aromatase activity: a mechanism for this compound-induced infertility in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estrogenic effects in vitro and in vivo of the fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of aromatase activity and mRNA by various selected pesticides in the human choriocarcinoma JEG-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiandrogenic effects in short-term in vivo studies of the fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Fenarimol Photodegradation in Environmental Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the photodegradation of the fungicide Fenarimol in environmental studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the photodegradation of this compound.
Q1: What is this compound and why is its photodegradation a concern?
A1: this compound is a systemic fungicide used to control various fungal diseases on crops like apples, grapes, and ornamental plants.[1] Its presence and persistence in the environment are of concern due to potential ecological effects. Photodegradation, the breakdown of the molecule by light, is a primary pathway for its dissipation in the environment.[2][3] Understanding this process is crucial for accurate environmental risk assessments.
Q2: What are the main products formed during the photodegradation of this compound?
A2: The photodegradation of this compound in aqueous solutions primarily results in the formation of several photoproducts. Key products have been identified by their mass-to-charge ratios (m/z) in mass spectrometry analysis. These include compounds with m/z values of 328 (three structural isomers), 294 (two structural isomers), 292, 278, and 190.[2][4] Upon prolonged exposure to sunlight, these initial products can further break down into smaller, more polar compounds.[4]
Q3: What environmental factors influence the rate of this compound photodegradation?
A3: Several environmental factors can significantly impact the rate at which this compound degrades in the presence of light:
-
Solvent/Matrix: The rate of photodegradation is highly dependent on the solvent. For instance, the degradation rate is slower in hydroxyl-containing solvents (like water and alcohols) compared to nonpolar solvents.[2]
-
Salinity: The photodegradation rate and quantum yield of this compound have been observed to decrease with increasing salinity in natural waters.[5][6]
-
pH: The pH of the aqueous solution can influence the photodegradation rates of pesticides, as it can affect the molecule's speciation and the surrounding photochemical environment.
-
Presence of Photosensitizers: Substances like humic and fulvic acids, commonly found in natural waters, can act as photosensitizers, potentially accelerating the degradation process through indirect photolysis.
-
Light Source and Intensity: The wavelength and intensity of the light source are critical. Sunlight, or artificial light sources that simulate it, are typically used in these studies. The rate of degradation is directly related to the light intensity.
Q4: What analytical techniques are used to study this compound and its photoproducts?
A4: The analysis of this compound and its degradation products typically involves a combination of chromatographic and spectroscopic techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is commonly used to separate and quantify this compound from its photoproducts in solution.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying the various photoproducts formed during degradation by providing their mass spectra and fragmentation patterns.[2][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the simultaneous determination of this compound and its metabolites in complex matrices like soil and food samples.[7]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound photodegradation experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or non-reproducible degradation rates | 1. Fluctuations in light source intensity. 2. Variations in sample temperature. 3. Inconsistent preparation of stock or working solutions. 4. Changes in the pH of the solution during the experiment. | 1. Monitor and record the light intensity throughout the experiment using a radiometer. Ensure the lamp has had adequate warm-up time. 2. Use a temperature-controlled reaction vessel or a water bath to maintain a constant temperature. 3. Prepare fresh solutions for each experiment and use calibrated pipettes. Verify the concentration of the stock solution before starting. 4. Buffer the reaction solution to the desired pH and monitor it at the beginning and end of the experiment. |
| Poor separation of this compound and photoproducts in HPLC | 1. Inappropriate mobile phase composition. 2. Column degradation or contamination. 3. Incorrect flow rate. 4. Sample overload. | 1. Optimize the mobile phase gradient. A common mobile phase for this compound analysis is a mixture of acetonitrile and water.[2] 2. Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column. 3. Verify the pump is delivering the correct flow rate. 4. Reduce the injection volume or dilute the sample. |
| Difficulty in identifying photoproducts with GC-MS | 1. Low concentration of photoproducts. 2. Co-elution of multiple compounds. 3. Complex fragmentation patterns. 4. Matrix interference from environmental samples. | 1. Concentrate the sample extract before analysis. 2. Optimize the GC temperature program to improve separation. 3. Compare the obtained mass spectra with literature data for known this compound photoproducts and utilize mass spectral libraries for tentative identification.[2] 4. Employ a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds from the matrix before GC-MS analysis. |
| Baseline drift or noise in chromatograms | 1. Contaminated mobile phase or solvents. 2. Air bubbles in the detector or pump. 3. Detector lamp nearing the end of its life. 4. Leaks in the HPLC system. | 1. Use high-purity solvents and filter the mobile phase before use. 2. Degas the mobile phase and purge the pump and detector to remove air bubbles. 3. Replace the detector lamp if its usage hours are high. 4. Systematically check all fittings and connections for leaks.[8] |
Section 3: Data Presentation
Table 1: Identified Photodegradation Products of this compound in Aqueous Solution
| Mass-to-Charge Ratio (m/z) | Number of Isomers Identified | Stability |
| 328 | 3 | Isomer (a) is particularly unstable under sunlight |
| 294 | 2 | Stable photoproduct |
| 292 | 1 | - |
| 278 | 1 | Stable photoproduct |
| 190 | 1 | Stable photoproduct |
| Data sourced from Mateus et al. (2002)[2][4] |
Table 2: Fluorescence Quantum Yields (Φf) of this compound in Various Solvents
| Solvent | Fluorescence Quantum Yield (Φf) x 10⁻³ |
| Hexane | 2.44 |
| Dichloromethane | 3.10 |
| Acetonitrile | 3.69 |
| Dioxane | 2.74 |
| Ethanol | 0.89 |
| Methanol | 0.55 |
| Data sourced from Mateus et al. (1997)[9] |
Section 4: Experimental Protocols
Protocol 1: Aqueous Photolysis of this compound under Simulated Sunlight
This protocol outlines a general procedure for studying the photodegradation of this compound in an aqueous solution.
1. Materials and Reagents:
-
HPLC-grade acetonitrile and water
-
Phosphate buffer salts (for pH control)
-
Quartz reaction vessels
-
Solar simulator (e.g., Xenon arc lamp with filters to simulate natural sunlight)
-
HPLC-UV system
-
Solid-Phase Extraction (SPE) cartridges for sample cleanup (optional)
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of, for example, 1000 mg/L.
-
Preparation of Working Solutions: Spike an appropriate volume of the stock solution into a buffered aqueous solution (e.g., pH 7 phosphate buffer) in quartz reaction vessels to achieve the desired initial concentration (e.g., 10 mg/L).
-
Control Samples: Prepare identical control samples and wrap them in aluminum foil to protect them from light. These will be used to account for any degradation not caused by light (e.g., hydrolysis).
-
Irradiation: Place the uncovered reaction vessels in the solar simulator. Maintain a constant temperature using a water bath.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the irradiated and control samples.
-
Sample Analysis:
-
Directly inject the aqueous samples into the HPLC-UV system to quantify the remaining this compound concentration.
-
For photoproduct identification, samples may require a concentration step using SPE followed by analysis with GC-MS or LC-MS/MS.
-
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics. The degradation rate constant (k) and half-life (t½) can be calculated assuming pseudo-first-order kinetics.
Protocol 2: Photodegradation of this compound on a Soil Surface
This protocol provides a general method for investigating the photodegradation of this compound on a soil surface.
1. Materials and Reagents:
-
This compound analytical standard
-
Organic solvent (e.g., acetone or methanol)
-
Characterized soil (sieved to <2 mm)
-
Petri dishes or similar shallow glass containers
-
Solar simulator
-
Extraction solvent (e.g., acetonitrile/water mixture)
-
Analytical instrumentation (HPLC-UV, GC-MS, or LC-MS/MS)
2. Procedure:
-
Soil Preparation: Weigh a thin layer of soil (e.g., 5 g) into each petri dish.
-
Application of this compound: Prepare a solution of this compound in a volatile organic solvent. Evenly apply the solution to the soil surface and allow the solvent to evaporate completely in the dark.
-
Control Samples: Prepare control samples in the same manner but cover them with an opaque material to block light.
-
Irradiation: Place the uncovered petri dishes under the solar simulator. Control the temperature and humidity of the experimental chamber if possible.
-
Sampling: At specified time points, collect the entire soil sample from individual petri dishes (for both irradiated and dark controls).
-
Extraction: Extract this compound and its photoproducts from the soil using an appropriate solvent mixture. This may involve shaking or sonication followed by centrifugation.
-
Sample Analysis: Analyze the extracts using HPLC-UV for quantification of this compound and GC-MS or LC-MS/MS for the identification of photoproducts.
-
Data Analysis: Determine the dissipation kinetics of this compound on the soil surface by plotting its concentration over time.
Section 5: Visualizations
This compound Photodegradation Experimental Workflow
Caption: Workflow for this compound photodegradation experiments.
Proposed Photodegradation Pathway of this compound
Caption: Proposed photodegradation pathway of this compound.
References
- 1. This compound Analytical Standard - High Quality & Best Price, CAS 60168-88-9 [nacchemical.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound solar degradation pathways and photoproducts in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Kinetics of photodegradation of the fungicide this compound in natural waters and in various salt solutions: salinity effects and mechanistic considerations | Estudo Geral [estudogeral.uc.pt]
- 7. Enantioselective separation and simultaneous determination of this compound and nuarimol in fruits, vegetables, and soil by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. Analytical Standards for Pesticides and Veterinary Drugs | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Technical Support Center: Mitigating Fenarimol's Off-Target Effects in Endocrine Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying the endocrine-disrupting properties of the fungicide fenarimol.
I. Troubleshooting Guides
This section provides solutions to common issues observed during in-vitro experiments with this compound.
Issue 1: Conflicting or Unexpected Results in Steroidogenesis Assays (e.g., H295R Assay)
-
Question: My H295R assay shows a decrease in estradiol (E2) at lower concentrations of this compound, but an increase or no change at higher concentrations. Why is this happening?
-
Answer: This is a known dual effect of this compound. At lower concentrations, its primary off-target effect is the inhibition of aromatase (CYP19A1), the enzyme that converts testosterone to estradiol, leading to decreased E2 levels.[1][2] At higher concentrations, this compound can exhibit weak estrogenic activity, directly activating the estrogen receptor and potentially counteracting the effect of aromatase inhibition on estrogen-responsive endpoints.[1][2]
Mitigation Strategies:
-
Widen Concentration Range: Test a broad range of this compound concentrations to capture both the inhibitory and potential estrogenic effects.
-
Use Co-exposures: To isolate the aromatase-inhibiting effect, co-expose the cells to this compound and a non-aromatisable androgen like dihydrotestosterone (DHT).
-
Measure Multiple Hormones: Quantify both testosterone and estradiol levels. A decrease in estradiol with a concurrent increase in testosterone is a strong indicator of aromatase inhibition.
-
Issue 2: Discrepancies Between In-Vitro Antiandrogenic Activity and In-Vivo Effects
-
Question: My in-vitro androgen receptor (AR) binding assay shows weak antagonism by this compound, but in-vivo studies in rats show significant antiandrogenic effects. What could explain this?
-
Answer: This discrepancy can arise from several factors:
-
Metabolism: this compound may be metabolized in vivo to more potent antiandrogenic compounds.
-
Multiple Mechanisms: this compound's antiandrogenic effects in vivo may not be solely due to competitive AR binding. It can also down-regulate the expression of androgen-responsive genes, such as prostate-binding protein C3 (PBP C3), ornithine decarboxylase (ODC), and insulin-like growth factor 1 (IGF-1).
-
Indirect Effects: this compound can impact the hypothalamic-pituitary-gonadal (HPG) axis, potentially altering gonadotropin and testosterone levels, which would not be captured in a simple receptor binding assay.
Mitigation Strategies:
-
In-Vitro Metabolism Studies: Use liver microsomes (S9 fractions) in your in-vitro assays to simulate metabolic activation.
-
Gene Expression Analysis: In addition to binding assays, perform quantitative real-time PCR (qRT-PCR) on androgen-responsive genes in relevant cell lines (e.g., LNCaP) to assess functional antiandrogenic activity.
-
In-Vivo Studies with Hormone Monitoring: When conducting in-vivo experiments, measure serum levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone to assess effects on the HPG axis.
-
Issue 3: High Variability in Estrogen Receptor (ER) Activation Assays
-
Question: I am seeing inconsistent results in my ER reporter gene or cell proliferation assays with this compound. What are the potential causes and solutions?
-
Answer: High variability can be due to the weak and complex nature of this compound's estrogenic activity.
-
Low Potency: this compound is a weak estrogen agonist, so its effects may be close to the limit of detection of the assay, leading to higher variability.
-
Cytotoxicity: At higher concentrations, this compound can be cytotoxic, which can mask any potential estrogenic effects in cell proliferation assays.
-
Dual Effects: The aromatase-inhibiting properties of this compound can interfere with estrogenic readouts in cell lines that endogenously produce estrogens (e.g., MCF-7).
Mitigation Strategies:
-
Use a Sensitive Assay: Employ a highly sensitive reporter gene assay with a strong promoter and a stable cell line.
-
Assess Cytotoxicity: Always run a parallel cytotoxicity assay (e.g., MTT or LDH) to ensure that the observed effects are not due to cell death.
-
Use ER-Negative Control Cells: To confirm that the observed estrogenic effects are ER-mediated, use an ER-negative cell line as a negative control.
-
Co-treatment with an ER Antagonist: To verify that the proliferative or reporter gene activity is ER-dependent, co-treat with a pure ER antagonist like fulvestrant (ICI 182,780).
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary off-target endocrine effects of this compound?
A1: this compound exhibits a complex profile of endocrine disruption, primarily through three mechanisms:
-
Aromatase Inhibition: this compound is a potent inhibitor of aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens.[3]
-
Antiandrogenic Activity: It acts as an androgen receptor (AR) antagonist, competitively inhibiting the binding of androgens to the AR.
-
Estrogenic Activity: this compound can act as a weak estrogen receptor (ER) agonist, mimicking the effects of estradiol.[1][2]
Q2: How can I differentiate between this compound's antiandrogenic and aromatase-inhibiting effects in my experiments?
A2: To dissect these two mechanisms, you can use a combination of experimental approaches:
-
Receptor Binding Assays: A competitive AR binding assay will specifically measure the ability of this compound to interact with the androgen receptor.
-
Aromatase Activity Assays: An in-vitro aromatase activity assay (e.g., using human placental microsomes or JEG-3 cells) will quantify the direct inhibition of the aromatase enzyme.
-
Reporter Gene Assays: Use a cell line with an androgen-responsive reporter gene and co-treat with a non-aromatizable androgen like DHT. Any inhibition of the reporter signal will be due to AR antagonism, not aromatase inhibition.
Q3: Is there a risk of synergistic or additive effects when studying this compound in combination with other endocrine disruptors?
A3: Yes, there is a potential for complex mixture effects. For example, co-exposure to another weak estrogen could result in an additive estrogenic response. Similarly, co-exposure with another antiandrogen could lead to a greater-than-expected antiandrogenic effect. When designing experiments with chemical mixtures including this compound, it is crucial to consider the potential for both additive and synergistic interactions on multiple endocrine pathways.
Q4: What are the key considerations for selecting an appropriate in-vitro model to study this compound's off-target effects?
A4: The choice of in-vitro model is critical and depends on the specific endocrine endpoint you are investigating:
-
For Steroidogenesis: The human adrenocortical carcinoma cell line (H295R) is the gold standard as it expresses most of the key enzymes involved in steroidogenesis.
-
For Androgen Receptor Antagonism: Cell lines like the human prostate cancer cell line (LNCaP) or cell lines stably transfected with the human androgen receptor and a reporter gene are suitable.
-
For Estrogen Receptor Agonism: The human breast cancer cell line (MCF-7) or cell lines stably transfected with the human estrogen receptor and a reporter gene are commonly used.
Q5: How can I control for the off-target effects of this compound when using it as a fungicide in my experiments?
A5: If you are using this compound as a fungicide in a study where endocrine endpoints are also being measured, it is crucial to:
-
Use the Lowest Effective Concentration: Determine the minimum concentration of this compound required for effective fungal control to minimize off-target endocrine effects.
-
Include a "Fungicide-Only" Control Group: This group will help you to distinguish the effects of this compound on your endocrine endpoints from any effects caused by the fungal infection itself.
-
Consider an Alternative Fungicide: If possible, use a fungicide with a different mechanism of action and no known endocrine-disrupting properties as a control.
III. Quantitative Data Summary
| Parameter | Assay System | Value | Reference |
| Aromatase (CYP19A1) Inhibition IC50 | Human placental microsomes | ~10 µM | |
| JEG-3 cells | 2 - 3.3 µM | ||
| Androgen Receptor (AR) Inhibition IC50 | In vitro assay | 19 µM | |
| Estrogen Receptor (ER) Binding Affinity | Data not available | - | |
| Inhibition of Brassinosteroid Biosynthesis IC50 | Arabidopsis seedlings | ~1.8 µM |
Note: IC50 values can vary depending on the specific experimental conditions and assay system used.
IV. Experimental Protocols
H295R Steroidogenesis Assay
This protocol is a summary of the OECD Test Guideline 456.
-
Cell Culture: Culture H295R cells in a complete growth medium. Cells should be used between passages 4 and 10.
-
Plating: Seed cells in 24-well plates and allow them to attach and acclimate for 24 hours.
-
Exposure: Expose the cells to a range of this compound concentrations (typically from 0.001 to 10 µM) and appropriate controls (solvent control, positive controls like forskolin and prochloraz) for 48 hours.
-
Hormone Quantification: After exposure, collect the cell culture medium and quantify the concentrations of testosterone and 17β-estradiol using validated methods such as ELISA or LC-MS/MS.
-
Cytotoxicity Assessment: After collecting the medium, assess cell viability using a standard method like the MTT assay to ensure that the observed effects on hormone production are not due to cytotoxicity.
Androgen Receptor (AR) Competitive Binding Assay
-
Receptor Source: Prepare a cytosolic fraction containing the androgen receptor from a suitable source, such as the ventral prostate of rats.
-
Radioligand: Use a radiolabeled androgen, such as [³H]-R1881 (methyltrienolone), as the ligand.
-
Competition: Incubate the receptor preparation with a fixed concentration of the radioligand and a range of concentrations of this compound.
-
Separation: Separate the receptor-bound from the free radioligand using a method like hydroxylapatite precipitation.
-
Quantification: Measure the amount of radioactivity in the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
Estrogen Receptor (ERα) Reporter Gene Assay
-
Cell Line: Use a stable cell line that co-expresses the human estrogen receptor alpha (ERα) and a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE).
-
Cell Plating and Exposure: Plate the cells in a 96-well or 384-well plate and expose them to a range of this compound concentrations and controls (e.g., 17β-estradiol as a positive control, and a solvent control) for 24-48 hours.
-
Reporter Gene Measurement: Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity using a luminometer).
-
Data Analysis: Normalize the reporter gene activity to a measure of cell viability (e.g., total protein content) and plot the response as a function of this compound concentration to determine the EC50 (effective concentration to elicit 50% of the maximal response).
V. Visualizations
Caption: this compound inhibits the aromatase enzyme in the steroidogenesis pathway.
Caption: this compound competitively antagonizes the androgen receptor.
Caption: this compound acts as a weak agonist at the estrogen receptor.
Caption: A logical workflow for investigating this compound's endocrine effects.
References
Enhancing the solubility of Fenarimol for stock solution preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the solubility of Fenarimol for the preparation of stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Due to its low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of this compound for in vitro studies.[1][2] this compound is also soluble in other organic solvents such as acetone, chloroform, and methanol.[3]
Q2: What is the solubility of Fenarimoll in common laboratory solvents?
A2: this compound exhibits significantly higher solubility in organic solvents compared to water.[1] The solubility in various solvents at 25°C is summarized in the table below.
Q3: How should I store the this compound stock solution?
A3: It is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] For short-term storage (up to one week), the solution can be kept at 4°C.[4] Protect the solution from light.[5]
Q4: What is the mechanism of action of this compound?
A4: this compound is a fungicide that functions by inhibiting the biosynthesis of essential sterol molecules in fungi. It specifically targets and blocks the activity of the CYP51 enzyme (lanosterol 14-alpha-demethylase), which is a critical step in the ergosterol biosynthesis pathway.[3]
Data Presentation
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/L) |
| Chloroform | >500 |
| Cyclohexanone | >500 |
| Acetone | >250 |
| Ethyl Cellosolve | >250 |
| Methyl Cellosolve | >250 |
| Benzene | 100-125 |
| Methanol | 100-125 |
| Acetonitrile | 40-45 |
| Heavy Aromatic Naphtha | 40-45 |
| Xylene | 40-45 |
| Water (pH 7) | 13.7 |
| Hexane | 1.1 |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molar Mass: 331.20 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 331.20 g/mol = 0.003312 g = 3.312 mg
-
-
-
Weighing:
-
Carefully weigh out 3.312 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Troubleshooting Guide
Q1: My this compound powder is not fully dissolving in DMSO.
A1:
-
Increase mixing time: Continue to vortex the solution for a few more minutes.
-
Gentle warming: Briefly warm the solution in a 37°C water bath. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use an ultrasonic bath for 5-10 minutes to aid dissolution.
-
Use fresh DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its solvating power for hydrophobic compounds. Use a fresh, unopened bottle of anhydrous DMSO.[6]
Q2: The this compound precipitates out of solution when I dilute my DMSO stock with aqueous media.
A2: This is a common issue with poorly water-soluble compounds.
-
Stepwise dilution: Dilute the stock solution in a stepwise manner rather than adding it all at once to the aqueous medium.[4]
-
Increase the final volume: A higher final volume will result in a lower final concentration of both this compound and DMSO, which can help maintain solubility.
-
Use a surfactant: In some experimental setups, a small amount of a biocompatible surfactant (e.g., Tween 80) can be included in the final medium to improve solubility.
-
Check the final DMSO concentration: Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.[4]
Mandatory Visualizations
Caption: Workflow for Preparing a this compound Stock Solution.
Caption: Mechanism of Action of this compound via CYP51 Inhibition.
References
Technical Support Center: Fenarimol Resistance in Fungal Isolates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenarim-ol resistance in fungal isolates.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Fenarimol?
This compound is a fungicide that inhibits the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] It specifically targets and blocks the activity of the enzyme 14α-demethylase, which is encoded by the CYP51 gene.[3][4][5][6] This disruption of ergosterol production leads to a dysfunctional cell membrane and ultimately inhibits fungal growth.[2]
Q2: What are the common molecular mechanisms of resistance to this compound in fungi?
Fungal isolates can develop resistance to this compound through several mechanisms:
-
Target Site Modification: Mutations in the cyp51A gene, which encodes the 14α-demethylase enzyme, can alter the protein structure. These changes can reduce the binding affinity of this compound to its target, thereby decreasing its inhibitory effect.[7]
-
Overexpression of the Target Enzyme: Increased expression of the cyp51A gene leads to higher levels of the 14α-demethylase enzyme. This overproduction can effectively titrate out the drug, requiring higher concentrations of this compound to achieve the same level of inhibition.[7][8]
-
Increased Drug Efflux: Fungal cells can actively pump this compound out of the cell using transporter proteins, such as those from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) superfamilies.[9][10] Overexpression of the genes encoding these transporters reduces the intracellular concentration of the fungicide, allowing the fungus to survive at higher drug concentrations.[9][10]
Q3: How can I determine if my fungal isolate is resistant to this compound?
The most common method to determine resistance is by measuring the Minimum Inhibitory Concentration (MIC) of this compound for your isolate. A significant increase in the MIC compared to a known susceptible (wild-type) strain indicates resistance. Molecular methods, such as sequencing the cyp51A gene and analyzing the expression levels of cyp51A and efflux pump genes, can be used to identify the specific resistance mechanism.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible MIC results.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inoculum Preparation Variability | Ensure a standardized inoculum is prepared for each experiment. Spectrophotometric methods to adjust the final inoculum concentration to (0.4–5) × 10⁴ CFU/mL are recommended.[11] |
| Incorrect Incubation Time or Temperature | Adhere to established protocols. For many filamentous fungi, incubation at 35°C for 48-72 hours is standard.[11][12] However, optimal conditions can be species-specific. |
| Subjective Endpoint Reading | For azoles like this compound, the endpoint is often defined as the lowest concentration that shows a significant reduction in growth (e.g., ≥50%) compared to the drug-free control, rather than complete inhibition.[13][14] Using a spectrophotometer to read optical density can provide more objective results.[13] |
| Media Composition | Use a standardized medium such as RPMI 1640 for susceptibility testing to ensure consistency.[12] |
Problem 2: Suspected this compound resistance, but no mutations found in the cyp51A gene.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Overexpression of cyp51A | The resistance may be due to increased gene expression rather than a mutation in the coding sequence. Perform quantitative real-time PCR (qRT-PCR) to compare the expression level of cyp51A in the resistant isolate to a susceptible control. |
| Increased Efflux Pump Activity | The resistance could be mediated by the overexpression of ABC or MFS transporters.[9][10] Use qRT-PCR to analyze the expression of known efflux pump genes. |
| Alternative Resistance Mechanisms | Other less common mechanisms might be involved, such as alterations in upstream or downstream components of the ergosterol biosynthesis pathway.[2] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[12]
-
Prepare Fungal Inoculum:
-
Grow the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) until sufficient sporulation is observed.[15]
-
Harvest spores/conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the spore/conidia suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.[11]
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired final concentration range.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a drug-free well as a positive control for growth and an un-inoculated well as a negative control.
-
Incubate the plate at 35°C for 48-72 hours.[11]
-
-
Reading the MIC:
Protocol 2: Fungal Genomic DNA Extraction for Gene Sequencing
This protocol is a general guide for extracting fungal DNA.
-
Harvest Fungal Mycelia:
-
Grow the fungal isolate in a liquid culture (e.g., Sabouraud Dextrose Broth).
-
Harvest the mycelia by filtration or centrifugation.[17]
-
-
Cell Lysis:
-
DNA Purification:
-
Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins and other cellular debris.[15][19]
-
Precipitate the DNA from the aqueous layer using isopropanol.[15][19]
-
Wash the DNA pellet with 70% ethanol and resuspend in sterile water or TE buffer.[15][19]
-
Alternatively, use a commercial fungal DNA extraction kit following the manufacturer's instructions.[17]
-
-
Quality Control:
-
Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).[19]
-
Data Presentation
Table 1: Example MIC Values for Susceptible and Resistant Fungal Isolates
| Isolate | This compound MIC (µg/mL) | Phenotype |
| Wild-Type Strain | 0.25 | Susceptible |
| Resistant Isolate 1 | 8.0 | Resistant |
| Resistant Isolate 2 | >16.0 | Highly Resistant |
Table 2: Example qRT-PCR Results for Gene Expression Analysis
| Gene | Resistant Isolate (Fold Change vs. Wild-Type) | Interpretation |
| cyp51A | 12.5 | Overexpression of the target enzyme |
| atrB (ABC transporter) | 8.2 | Increased drug efflux |
| mfs1 (MFS transporter) | 1.5 | Not significantly overexpressed |
Visualizations
Caption: this compound's mechanism of action and fungal resistance pathways.
Caption: Workflow for investigating this compound resistance mechanisms.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Mode of action of this compound against Leishmania spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. Structure–activity relationships of this compound analogues with potent in vitro and in vivo activity against Madurella mycetomatis , the main causative a ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00427F [pubs.rsc.org]
- 7. Molecular mechanisms of acquired antifungal drug resistance in principal fungal pathogens and EUCAST guidance for their laboratory detection and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Comprehensive analysis of the mechanisms conferring resistance to phenamacril in the Fusarium species [frontiersin.org]
- 10. Transcriptomic Analysis of Resistant and Wild-Type Botrytis cinerea Isolates Revealed Fludioxonil-Resistance Mechanisms [mdpi.com]
- 11. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Three Methods of Determining MICs for Filamentous Fungi Using Different End Point Criteria and Incubation Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mycologylab.org [mycologylab.org]
- 16. reviberoammicol.com [reviberoammicol.com]
- 17. Fungal Genomic DNA Extraction Methods for Rapid Genotyping and Genome Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 18. PhD Microbial Genomics for Health Protection, Biosciences - University of Birmingham [birmingham.ac.uk]
- 19. protocols.io [protocols.io]
Adjusting for the matrix effect in Fenarimol analysis of complex samples
Welcome to the technical support center for the analysis of Fenarimol in complex samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the matrix effect in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and how does it affect this compound analysis?
A1: The matrix effect is the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[1] In the analysis of this compound, co-extracted compounds from complex samples like soil, fruits, or herbal products can either suppress or enhance the ionization of this compound in the ion source of a mass spectrometer.[2][3] This leads to inaccurate quantification, either underestimating or overestimating the true concentration of this compound in the sample.[4] For instance, signal suppression has been observed in soil extracts during this compound analysis, while some food matrices might cause signal enhancement.[5][6]
Q2: I am seeing poor recovery of this compound in my experiments. Could this be due to the matrix effect?
A2: Yes, poor recovery is a common symptom of the matrix effect. The matrix can interfere with the extraction process, leading to incomplete recovery of this compound from the sample. Additionally, signal suppression during analysis will result in apparently low recovery values, even if the extraction was efficient. It is crucial to differentiate between extraction inefficiency and signal suppression caused by the matrix. Validation experiments using matrix-matched standards or the standard addition method can help identify the source of the problem.
Q3: My calibration curve for this compound is not linear when using standards prepared in pure solvent. What could be the cause?
A3: A non-linear calibration curve when analyzing complex samples with solvent-based standards is a strong indicator of a matrix effect. The varying concentrations of matrix components in your different sample dilutions can lead to inconsistent signal suppression or enhancement, causing the calibration curve to deviate from linearity. Using matrix-matched calibration or the standard addition method is highly recommended to overcome this issue.[7][8]
Q4: How can I determine if my this compound analysis is being affected by a matrix effect?
A4: You can assess the matrix effect by comparing the signal response of this compound in a standard solution prepared in pure solvent with the response of a standard spiked into a blank matrix extract (a sample known to be free of this compound). The matrix effect (ME) can be calculated using the following formula:
ME (%) = [(Peak area in matrix-matched standard - Peak area in solvent standard) / Peak area in solvent standard] x 100
A value of 0% indicates no matrix effect, a negative value indicates signal suppression, and a positive value indicates signal enhancement.[9] Values exceeding ±20% are generally considered significant and require corrective measures.[10]
Troubleshooting Guide
Problem 1: Inconsistent and non-reproducible this compound quantification.
-
Possible Cause: Unaddressed matrix effects that vary between samples.
-
Troubleshooting Steps:
-
Evaluate the Matrix Effect: Quantify the matrix effect using the method described in FAQ 4.
-
Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of your samples.[7] This helps to compensate for consistent matrix effects.
-
Consider the Standard Addition Method: For highly variable matrices where a representative blank is unavailable, the standard addition method is a powerful tool.[11][12] This involves adding known amounts of this compound standard to aliquots of the sample extract.
-
Optimize Sample Preparation: Improve the cleanup step to remove interfering matrix components. Techniques like dispersive solid-phase extraction (dSPE) with different sorbents (e.g., C18, PSA, GCB) can be effective.[13]
-
Problem 2: Significant signal suppression observed in this compound analysis by LC-MS/MS.
-
Possible Cause: Co-eluting matrix components are suppressing the ionization of this compound.
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering compounds.
-
Dilute the Sample Extract: Diluting the extract can reduce the concentration of matrix components entering the mass spectrometer, thereby minimizing signal suppression.[14] However, ensure that the diluted concentration of this compound remains above the limit of quantification.
-
Optimize MS/MS Parameters: Ensure that the precursor and product ion selection for this compound is highly specific to minimize interferences.
-
Enhance Sample Cleanup: Employ a more rigorous cleanup protocol. This could involve using different or multiple dSPE sorbents in your QuEChERS method.
-
Problem 3: Signal enhancement leading to overestimation of this compound in GC-MS analysis.
-
Possible Cause: Matrix components are coating active sites in the GC inlet and column, preventing the thermal degradation of this compound and leading to an enhanced signal.[3][6]
-
Troubleshooting Steps:
-
Use Analyte Protectants: Adding analyte protectants to both standards and sample extracts can help to equalize the response enhancement effect.[15][16]
-
Employ Matrix-Matched Calibration: This is a very effective way to compensate for predictable signal enhancement.[6]
-
Perform Regular Inlet Maintenance: Frequent changing of the GC liner and trimming of the column can reduce the accumulation of non-volatile matrix components.
-
Experimental Protocols
Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation for this compound in Fruit and Vegetable Matrices
This protocol is a modification of the original QuEChERS method.[17][18]
-
Sample Homogenization: Homogenize 10-15 g of the sample. For dry samples, rehydrate before homogenization.[18]
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).[17]
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Transfer it to a dSPE tube containing a sorbent material (e.g., a combination of PSA and C18) and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
-
Final Extract Preparation:
-
The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS. For LC-MS/MS, it may be necessary to dilute the extract with the initial mobile phase.[19]
-
Protocol 2: Matrix-Matched Calibration for this compound Analysis
-
Prepare a Blank Matrix Extract: Follow the QuEChERS protocol using a sample of the same matrix that is known to be free of this compound.
-
Prepare a Stock Solution of this compound: Dissolve a known amount of this compound analytical standard in a suitable solvent (e.g., acetonitrile) to create a concentrated stock solution.
-
Prepare Calibration Standards:
-
Serially dilute the this compound stock solution with the blank matrix extract to create a series of calibration standards at different concentrations.[20]
-
Ensure the concentration range of your calibration standards brackets the expected concentration of this compound in your samples.
-
-
Analysis: Analyze the matrix-matched calibration standards along with your samples using the same analytical method.
-
Quantification: Construct a calibration curve by plotting the peak area of this compound against its concentration for the matrix-matched standards. Use this curve to determine the concentration of this compound in your samples.
Protocol 3: Standard Addition Method for this compound Analysis
This method is useful when a blank matrix is not available.[11][21]
-
Prepare Sample Aliquots: Divide your sample extract into at least four equal aliquots.
-
Spike Three Aliquots:
-
Leave one aliquot unspiked.
-
Add increasing known amounts of a this compound standard solution to the other three aliquots. The spiking levels should be chosen to be around 0.5x, 1x, and 1.5x the estimated concentration of this compound in the sample.[11]
-
-
Analysis: Analyze all four aliquots using your established analytical method.
-
Quantification:
-
Create a plot of the instrument response (peak area) on the y-axis versus the concentration of the added this compound standard on the x-axis.
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line corresponds to the concentration of this compound in the unspiked sample.
-
Data Presentation
Table 1: Recovery of this compound in Different Soil Types
| Soil Type | Extraction Method | Recovery (%) | Reference |
| Soil 1 (high in iron and aluminum oxides) | Ultrasonic Extraction | 94.3 ± 1.9 | [22] |
| Soil 2 (rich in humic substances) | Ultrasonic Extraction | 89.6 ± 4.2 | [22] |
Table 2: Matrix Effect of this compound in Various Food and Environmental Matrices
| Matrix | Analytical Method | Matrix Effect | Reference |
| Apple | LC-MS/MS | No significant effect | [5] |
| Grape | LC-MS/MS | No significant effect | [5] |
| Cucumber | LC-MS/MS | No significant effect | [5] |
| Tomato | LC-MS/MS | No significant effect | [5] |
| Soil | LC-MS/MS | Signal suppression | [5] |
| Herbal Potion (Alpa Lesana) | GC-MS | Strong signal enhancement |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.
Caption: Experimental workflow for the QuEChERS sample preparation method.
References
- 1. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 2. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective separation and simultaneous determination of this compound and nuarimol in fruits, vegetables, and soil by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 9. waters.com [waters.com]
- 10. mdpi.com [mdpi.com]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of two fast and easy methods for pesticide residue analysis in fatty food matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Three approaches to minimize matrix effects in residue analysis of multiclass pesticides in dried complex matrices using gas chromatography tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of Pesticide Residues in four Major Spices using UPLC-MS/MS and Optimized QuEChERS Sample Preparation Workflow : Oriental Journal of Chemistry [orientjchem.org]
- 18. gcms.cz [gcms.cz]
- 19. youtube.com [youtube.com]
- 20. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Fenarimol and Its Analogues Against Trypanosoma cruzi
A comprehensive guide for researchers and drug development professionals on the anti-trypanosomal activity of Fenarimol derivatives, supported by experimental data.
The quest for novel, effective, and safe therapeutic agents against Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, has led to the investigation of various chemical scaffolds. Among these, the fungicide this compound and its analogues have emerged as a promising class of inhibitors.[1][2] This guide provides a comparative analysis of this compound and its derivatives, presenting their performance based on available experimental data, detailing the methodologies used for their evaluation, and visualizing the underlying mechanism of action.
Performance Data: A Comparative Analysis
The anti-trypanosomal activity of this compound and its analogues has been primarily evaluated through in vitro whole-cell assays against the intracellular amastigote form of T. cruzi. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify and compare the potency of these compounds. The data presented below summarizes the in vitro efficacy of this compound and several of its optimized analogues.
| Compound | T. cruzi IC50 (nM) | Cytotoxicity (L6 Cells IC50, µM) | Reference Compound |
| This compound | 350 | >10 | |
| Analogue 2 | Not specified | Not specified | Benznidazole |
| Analogue 6 | Potent (low nM) | >10 | Posaconazole |
| Analogue (S)-7 | Potent (low nM) | >10 | |
| Piperazine Analogue 37 | Low nM | Not specified |
Data compiled from multiple sources indicating potent low nanomolar activity for optimized analogues.[1][3][4]
Lead optimization efforts on the this compound scaffold have led to the development of analogues with significantly improved potency, exhibiting IC50 values in the low nanomolar range.[1][2] Notably, compounds such as 6 and (S)-7 have demonstrated curative activity in murine models of Chagas disease.[3] These compounds show a high degree of selectivity, with minimal cytotoxicity against mammalian cell lines like rat myoblast L6 cells.[3]
Mechanism of Action: Inhibition of Sterol Biosynthesis
This compound and its analogues exert their anti-trypanosomal effect by targeting a crucial enzyme in the parasite's sterol biosynthesis pathway: sterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[3][5][6] This enzyme is essential for the synthesis of ergosterol and other 24-alkylated sterols, which are vital components of the parasite's cell membrane.[7][8] Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to parasite death.[9][10] This mechanism is analogous to that of azole antifungal drugs.[5][11]
Caption: Signaling pathway of this compound's mechanism of action.
Experimental Protocols
The evaluation of this compound and its analogues against T. cruzi involves standardized in vitro and in vivo assays. The following are detailed methodologies for key experiments.
In Vitro Whole-Cell Anti-T. cruzi Assay
This assay is the primary method for determining the potency of compounds against the intracellular amastigote stage of the parasite.
-
Host Cell Culture: Rat myoblast L6 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% L-glutamine. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Parasite Culture: T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase) are used to infect the L6 host cells.[2]
-
Infection and Compound Treatment: L6 cells are seeded in 96-well plates and infected with trypomastigotes. After allowing for parasite invasion, the medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound and its analogues).
-
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for amastigote replication.
-
Quantification of Parasite Growth: Parasite viability is assessed using a colorimetric method. For β-galactosidase-expressing parasites, chlorophenol red-β-D-galactopyranoside (CPRG) is added. The β-galactosidase produced by viable parasites cleaves CPRG, resulting in a color change that is measured spectrophotometrically at 570 nm.[12][13]
-
Data Analysis: The absorbance values are used to determine the percentage of parasite growth inhibition for each compound concentration. The IC50 value is then calculated by fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay is performed to assess the selectivity of the compounds by measuring their toxicity to mammalian host cells.
-
Cell Culture: L6 cells are seeded in 96-well plates in the absence of parasites.
-
Compound Treatment: Cells are exposed to serial dilutions of the test compounds.
-
Incubation: Plates are incubated for the same duration as the anti-trypanosomal assay.
-
Viability Assessment: Cell viability is determined using a resazurin-based assay. Resazurin is reduced by viable cells to the fluorescent product resorufin, and the fluorescence is measured.
-
Data Analysis: The IC50 for cytotoxicity is calculated from the dose-response curve.
Caption: General experimental workflow for drug screening.
Conclusion
This compound and its structurally related analogues represent a compelling class of anti-trypanosomal agents. Through targeted medicinal chemistry efforts, initial hits with moderate activity have been transformed into lead compounds with potent, low nanomolar efficacy against Trypanosoma cruzi and curative potential in preclinical models of Chagas disease.[1][3] Their well-defined mechanism of action, targeting the essential CYP51 enzyme in the parasite's sterol biosynthesis pathway, provides a solid foundation for further development. The experimental protocols outlined in this guide offer a standardized framework for the continued evaluation and comparison of this and other promising compound series in the pursuit of new treatments for Chagas disease.
References
- 1. Analogues of this compound are potent inhibitors of Trypanosoma cruzi and are efficacious in a murine model of Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Two Analogues of this compound Show Curative Activity in an Experimental Model of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, structure-activity relationship and in vivo efficacy of piperazine analogues of this compound as inhibitors of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Frontiers | Endogenous Sterol Synthesis Is Dispensable for Trypanosoma cruzi Epimastigote Growth but Not Stress Tolerance [frontiersin.org]
- 8. Trypanosoma cruzi response to sterol biosynthesis inhibitors: morphophysiological alterations leading to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. journals.asm.org [journals.asm.org]
- 12. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. Video: In Vitro Drug Screening Against All Life Cycle Stages of Trypanosoma cruzi Using Parasites Expressing β-galactosidase [jove.com]
Fenarimol's Anti-Leishmanial Potential: A Comparative Analysis in Murine Models
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-leishmanial activity of Fenarimol and current standard therapies in a mouse model context. While in-vivo quantitative data for this compound is not publicly available, this document summarizes its known mechanism of action and presents a framework for its evaluation by comparing it against established treatments.
Introduction to this compound as an Anti-leishmanial Candidate
This compound is a fungicide that has demonstrated promising activity against Leishmania species. Its primary mechanism of action is the inhibition of the sterol biosynthesis pathway, a critical metabolic route for the parasite's survival. Specifically, this compound targets the enzyme 14α-sterol demethylase, which is essential for the production of ergosterol, a key component of the Leishmania cell membrane.[1][2][3] Disruption of this pathway leads to altered membrane fluidity and function, ultimately resulting in parasite death. In-vitro studies have shown this compound to be effective against both the promastigote and amastigote stages of the parasite, and qualitative assessments in mouse models infected with Leishmania major have indicated that it can ameliorate lesions.[1][2][3]
Comparative Efficacy of Standard Anti-leishmanial Drugs in Murine Models
To provide a benchmark for the potential in-vivo efficacy of this compound, this section summarizes quantitative data from studies on established anti-leishmanial drugs: Amphotericin B and Miltefosine. Additionally, data for Farnesol, a natural compound that also targets sterol biosynthesis, is included as a relevant comparator.[4][5]
Table 1: Efficacy of Topical Miltefosine against Leishmania amazonensis in BALB/c Mice
| Time Point | Mean Lesion Size (mm²) ± SD (Treated) | Mean Lesion Size (mm²) ± SD (Vehicle) | % Lesion Reduction (Treated) | Parasite Load per Lesion ± SD (Treated) | % Parasite Reduction (Treated) |
| Day 0 | 34.22 ± 3.1 | 52.16 ± 3.7 | 0% | 304,862 ± 62,655 | 0% |
| Day 12 | 26.12 ± 2.8 | 61.78 ± 5.1 | 23.67% | 140,005 ± 138,877 | 54.10% |
| Day 25 | 4.49 ± 2.5 | 86.20 ± 8.2 | 86.88% | 3.52 ± 3.5 | 99.99% |
| Day 60 p.t. | 2.47 ± 2.4 | 101.2 ± 18.12 | 92.78% | 6,976 ± 4,687 | 97.70% |
Source: Monitoring Cutaneous Leishmaniasis Lesions in Mice Undergoing Topical Miltefosine Treatment (2023).[6] p.t. = post-treatment
Table 2: Efficacy of Amphotericin B against Leishmania species in Murine Models
| Leishmania Species | Mouse Strain | Treatment Regimen | Outcome Measure | % Reduction in Parasite Burden |
| L. donovani | BALB/c | Liposomal Amphotericin B (single dose) | Liver parasite load | >90% |
| L. donovani | BALB/c | Liposomal Amphotericin B (single dose) | Spleen parasite load | >90% |
| L. major | BALB/c | Topical Amphotericin B | Lesion size | Significant reduction |
| L. major | BALB/c | Topical Amphotericin B | Skin and spleen parasite load | Almost complete elimination |
Note: Data compiled from multiple sources. Direct comparison is limited due to variations in experimental design.
Table 3: Efficacy of Farnesol against Leishmania major in BALB/c Mice
| Treatment Group | Route | Dose | Outcome Measure | Result |
| Farnesol | Topical | 250 mM/ml | Footpad thickness | Significant decrease, complete healing |
| Farnesol | Oral | 25mg/kg | Footpad thickness | Significant decrease, complete healing |
| Paromomycin | Topical | 50mg/kg | Footpad thickness | Swelling remained |
Source: Evaluation of farnesol orally and topically against experimental cutaneous leishmaniasis: In-vivo analysis (2023).[4]
Experimental Protocols
General In-Vivo Efficacy Model for Cutaneous Leishmaniasis
This protocol outlines a general procedure for assessing the efficacy of a test compound against cutaneous leishmaniasis in a mouse model.
-
Animal Model: BALB/c mice (female, 6-8 weeks old) are commonly used due to their susceptibility to Leishmania major.
-
Parasite: Leishmania major (e.g., strain MHOM/SU/73/5ASKH) promastigotes are cultured to the stationary phase.
-
Infection: Mice are infected intradermally in the footpad or ear with 1 x 10^6 stationary phase promastigotes.
-
Treatment: Once lesions are established (typically 3-4 weeks post-infection), treatment with the test compound (e.g., this compound) is initiated. The route of administration (e.g., topical, oral, intraperitoneal) and dosing regimen will depend on the compound's properties. A vehicle control group and a positive control group (e.g., receiving a standard drug like Miltefosine) are included.
-
Efficacy Assessment:
-
Lesion Size: Lesion diameter or area is measured weekly using a caliper.
-
Parasite Burden: At the end of the experiment, parasite load in the infected tissue (e.g., footpad, ear) and draining lymph nodes is quantified using methods such as limiting dilution assay or quantitative PCR (qPCR).
-
Splenomegaly: The spleen is excised and weighed as an indicator of systemic infection.
-
-
Data Analysis: Statistical analysis is performed to compare the outcomes between the treated, vehicle control, and positive control groups.
Protocol for Topical Miltefosine Treatment of L. amazonensis Infection
As described in "Monitoring Cutaneous Leishmaniasis Lesions in Mice Undergoing Topical Miltefosine Treatment" (2023).[6]
-
Animal Model and Infection: BALB/c mice were infected with Leishmania (Leishmania) amazonensis.
-
Treatment Formulation: A 0.5% miltefosine (MTF) hydrogel was used.
-
Treatment Regimen: The hydrogel was applied topically to the lesions for 25 consecutive days.
-
Assessments: Lesion size, parasite load (via qPCR), histopathology, and cytokine profiles (IL-4, TNFα, IFNγ, IL-10, and VEGF) were evaluated at days 0, 12, 25, and 85.
Visualizing Pathways and Processes
This compound's Mechanism of Action
Caption: Proposed mechanism of this compound's anti-leishmanial activity.
Experimental Workflow for In-Vivo Anti-leishmanial Drug Testing
Caption: General workflow for in-vivo anti-leishmanial drug efficacy studies.
Logical Relationship for Comparative Analysis
Caption: Logical framework for comparing anti-leishmanial compounds.
Conclusion and Future Directions
This compound presents a compelling profile as a potential anti-leishmanial drug due to its targeted mechanism of action against a crucial parasite enzyme. However, the absence of publicly available quantitative in-vivo data in murine models makes a direct comparison with standard therapies challenging. The data presented for Amphotericin B, Miltefosine, and Farnesol highlight the significant reductions in lesion size and parasite burden that can be achieved with effective treatments.
To validate the anti-leishmanial potential of this compound, further research is imperative. Studies employing standardized murine models, as outlined in this guide, are necessary to generate robust quantitative data on its efficacy. Direct, head-to-head comparative studies with existing first-line treatments will be crucial in determining its potential role in the clinical management of leishmaniasis. Such studies should assess various formulations and delivery routes to optimize its therapeutic index.
References
- 1. Mode of action of this compound against Leishmania spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. Evaluation of farnesol orally and topically against experimental cutaneous leishmaniasis: In -vivo analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiparasitic effect of Farnesol against Leishmania major: A rationale from in vitro and in silico investigations | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
Cross-Resistance Patterns Between Fenarimol and Triadimenol in Fungi: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance patterns observed between two prominent demethylation inhibitor (DMI) fungicides, Fenarimol and Triadimenol, in pathogenic fungi. The information presented is supported by experimental data to aid in the understanding of resistance mechanisms and to inform the development of effective disease management strategies.
Executive Summary
This compound and Triadimenol are both sterol biosynthesis inhibitors (SBIs) that target the C14-demethylase enzyme (CYP51) in the ergosterol biosynthesis pathway of fungi. Due to their shared mode of action, there is a potential for cross-resistance, where resistance developed to one fungicide confers resistance to the other. Experimental evidence, particularly in the grapevine powdery mildew fungus Uncinula necator, indicates a moderate positive correlation in cross-resistance between Triadimenol and this compound. This suggests that fungal populations with reduced sensitivity to one of these fungicides are more likely to exhibit reduced sensitivity to the other. The primary mechanism underlying this cross-resistance is associated with mutations in the target CYP51 gene.
Quantitative Data on Cross-Resistance
Studies on Uncinula necator have provided quantitative data on the cross-resistance between this compound and Triadimenol. The 50% effective concentration (EC50) values, which represent the concentration of a fungicide that inhibits 50% of fungal growth, have been determined for various isolates.
Table 1: EC50 Values for this compound and Triadimenol in Uncinula necator Isolates
| Fungal Population | Fungicide | Median EC50 (mg/L) |
| Unexposed | Triadimenol | 0.06 |
| Selected (Exposed to DMIs) | Triadimenol | 1.9 |
| Unexposed | This compound | 0.03 |
| Selected (Exposed to DMIs) | This compound | 0.07 |
Data sourced from studies on Uncinula necator populations with and without prior exposure to DMI fungicides.[1]
A statistical analysis of the EC50 values for individual isolates of U. necator revealed a moderate positive correlation between the responses to Triadimenol and this compound, with a correlation coefficient (r) of 0.43.[2] This correlation indicates a significant level of cross-resistance.
Table 2: Cross-Resistance Profile in DMI-Selected Uncinula necator Isolates
| Fungicide Resistance Profile | Number of Isolates | Percentage of Triadimenol-Resistant Isolates |
| Resistant to Triadimenol only | 10 | 50% |
| Resistant to this compound only | 1 | - |
| Resistant to both Triadimenol and this compound | 10 | 50% |
| Sensitive to both | 2 | - |
| Total Triadimenol-Resistant Isolates | 20 | 100% |
Based on a study of 23 isolates from a DMI-selected population. Isolates were classified as having reduced sensitivity if EC50 > 0.42 mg/L for Triadimenol and > 0.12 mg/L for this compound.[2]
Molecular Mechanisms of Cross-Resistance
The primary mechanism of resistance to DMI fungicides involves alterations in the target enzyme, sterol 14α-demethylase, which is encoded by the CYP51 gene.
dot
Caption: Mechanism of DMI fungicide action and resistance.
A key mutation identified in fungal populations resistant to Triadimenol is a substitution of tyrosine (Y) with phenylalanine (F) at position 137 of the CYP51 protein (Y137F).[3] This alteration is believed to reduce the binding affinity of DMI fungicides to the enzyme, thereby diminishing their inhibitory effect. While the Y137F mutation is strongly linked to Triadimenol resistance, the structural similarities between this compound and Triadimenol suggest that this mutation likely contributes to cross-resistance by also impeding the binding of this compound.[4]
Other resistance mechanisms, such as the overexpression of the CYP51 gene or increased activity of efflux pumps that actively transport fungicides out of the fungal cell, can also contribute to reduced sensitivity to DMI fungicides. These mechanisms are often not specific to a single DMI and can result in broad cross-resistance across the chemical class.
Experimental Protocols
The determination of fungicide sensitivity and cross-resistance patterns typically involves in vitro bioassays to calculate EC50 values.
Protocol for EC50 Determination in Uncinula necator
This protocol is adapted from methodologies used in the study of DMI resistance in grapevine powdery mildew.[5]
dot
Caption: Experimental workflow for EC50 determination.
Materials:
-
Healthy, young grapevine leaves
-
Distilled water
-
Water agar
-
Technical grade this compound and Triadimenol
-
Petri dishes
-
Microscope
-
Incubator with controlled temperature and light
Procedure:
-
Fungal Isolation: Single-spore isolates of the fungus are obtained from infected plant tissue.
-
Inoculum Preparation: Isolates are cultured on a suitable medium (e.g., detached leaves) to produce a sufficient quantity of conidia for the assay.
-
Fungicide Dilutions: A series of concentrations for both this compound and Triadimenol are prepared. The range of concentrations should span from those expected to cause no inhibition to those causing complete inhibition.
-
Assay Setup: Leaf discs from healthy grapevine leaves are placed on water agar in Petri dishes.
-
Inoculation and Treatment: The leaf discs are inoculated with a standardized suspension of fungal conidia. The different fungicide concentrations are then applied to the inoculated discs. Control discs are treated with water only.
-
Incubation: The plates are incubated under controlled conditions (temperature and light) to allow for fungal growth and disease development.
-
Assessment: After a set incubation period, the severity of the fungal infection on each leaf disc is assessed, typically by estimating the percentage of the disc area covered by mycelium.
-
Data Analysis: The percentage of growth inhibition for each fungicide concentration is calculated relative to the control. The EC50 value is then determined by regression analysis of the dose-response data.
Logical Relationship of Cross-Resistance
The relationship between this compound and Triadimenol resistance can be visualized as a logical flow.
dot
Caption: Logical flow of cross-resistance development.
Conclusion
The available data clearly indicate the existence of cross-resistance between this compound and Triadimenol in fungal pathogens, with a moderate correlation observed in species such as Uncinula necator. This phenomenon is primarily driven by shared mechanisms of resistance, most notably mutations in the CYP51 gene. For drug development professionals and researchers, these findings underscore the importance of considering the entire chemical class of a fungicide when developing new active ingredients and formulating resistance management strategies. The use of fungicides with different modes of action in alternation or mixtures is a key strategy to mitigate the development and spread of cross-resistance. Continuous monitoring of fungal populations for shifts in sensitivity to DMI fungicides is also crucial for sustainable disease control.
References
- 1. Distributions of Sensitivities to Three Sterol Demethylation Inhibitor Fungicides Among Populations of Uncinula necator Sensitive and Resistant to Triadimefon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple routes to fungicide resistance: Interaction of Cyp51 gene sequences, copy number and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apsnet.org [apsnet.org]
Fenarimol's Efficacy Across Fungal CYP51 Enzymes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Fenarimol, a pyrimidine-based fungicide, is recognized for its targeted inhibition of the fungal enzyme sterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes. By disrupting this pathway, this compound and its analogs exhibit broad-spectrum antifungal activity. This guide provides a comparative overview of this compound's effects on different fungal CYP51 enzymes, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Activity
Direct comparative studies detailing the IC50 or Ki values of this compound against a wide range of purified fungal CYP51 enzymes are limited in publicly available literature. However, research on this compound analogs provides valuable insights into their potent antifungal activity, which is attributed to CYP51 inhibition. The following table summarizes the available quantitative data for a potent this compound analog against Madurella mycetomatis, the primary causative agent of eumycetoma.
| Compound | Fungal Species | Target | Parameter | Value (µM) |
| This compound Analog (MMV698244/EPL-BS1246) | Madurella mycetomatis | Whole Cell Growth (CYP51 is the proposed target) | IC50 | 1.35[1] |
Note: The IC50 value presented is for whole-cell growth inhibition, which serves as a strong indicator of the compound's efficacy in targeting the fungus's vital pathways, with CYP51 being the primary hypothesized target.[1]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound's mechanism of action is centered on its ability to bind to the heme iron atom within the active site of the CYP51 enzyme. This binding event blocks the enzyme's normal function, which is the oxidative demethylation of lanosterol, a precursor to ergosterol.[1] The resulting depletion of ergosterol and accumulation of toxic sterol intermediates disrupt the fungal cell membrane's structure and function, ultimately leading to the inhibition of fungal growth.
Caption: Mechanism of this compound's inhibition of the fungal CYP51 enzyme.
Experimental Protocols
The determination of a compound's inhibitory effect on fungal CYP51 enzymes typically involves a cell-free enzymatic assay. The following is a generalized protocol synthesized from methodologies used for testing azole and pyrimidine fungicides.
Protocol: Fungal CYP51 Inhibition Assay
-
Expression and Purification of CYP51:
-
The gene encoding the target fungal CYP51 is cloned into an expression vector and transformed into a suitable host, such as Escherichia coli.
-
The recombinant CYP51 enzyme is then expressed and purified to homogeneity using chromatographic techniques (e.g., nickel-affinity chromatography for His-tagged proteins).
-
-
Reconstitution of the Enzyme System:
-
The purified CYP51 enzyme is reconstituted with a suitable NADPH-cytochrome P450 reductase, which is essential for its catalytic activity.
-
This mixture is prepared in a reaction buffer (e.g., potassium phosphate buffer) containing cofactors and a lipid environment (e.g., dilauroylphosphatidylcholine) to mimic the cellular membrane.
-
-
Inhibition Assay:
-
The reconstituted CYP51 enzyme system is incubated with varying concentrations of the inhibitor (this compound) for a defined period.
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., lanosterol).
-
The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 37°C).
-
-
Quantification of Product Formation:
-
The reaction is stopped, and the sterols are extracted from the reaction mixture.
-
The amount of product formed (14-demethylated lanosterol) is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Generalized workflow for determining the IC50 of this compound against a fungal CYP51 enzyme.
References
- 1. Structure–activity relationships of this compound analogues with potent in vitro and in vivo activity against Madurella mycetomatis, the main causative agent of mycetoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidines | PPTX [slideshare.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Buy this compound | 60168-88-9 | >98% [smolecule.com]
A Comparative Analysis of Fenarimol Genotoxicity in Plant and Mammalian Cells
Guide for Researchers, Scientists, and Drug Development Professionals
Fenarimol, a pyrimidine carbinol fungicide, has a history of use in agriculture to control various fungal diseases. While its primary mechanism involves the inhibition of ergosterol biosynthesis in fungi, its potential to induce genetic damage in non-target organisms, including plants and mammals, has been a subject of scientific inquiry.[1][2] This guide provides an objective comparison of the genotoxic effects of this compound in plant versus mammalian cells, supported by experimental data and detailed methodologies, to assist researchers in assessing its toxicological profile.
Quantitative Data Summary
The genotoxicity of this compound has been evaluated using various assays in both plant and mammalian systems. The following tables summarize the key quantitative findings from these studies.
Table 1: Genotoxicity of this compound in Plant Cells
| Plant System | Assay | Concentration | Exposure Time | Key Quantitative Findings |
| Impatiens balsamina (leaves) | Comet Assay (SCGE) | 145 nM | 1 hour | Significant DNA breakage observed in over 50% of the nuclei.[3][4][5] |
| Vicia faba (roots) | Chromosome Aberration Assay | Various | - | Induced numerical chromosomal aberrations but not structural ones.[4] |
Table 2: Genotoxicity of this compound in Mammalian Cells
| Cell System | Assay | Concentration Range | Key Quantitative Findings & Remarks |
| Mouse Leukocytes (in vitro) | Comet Assay (SCGE) | ≥ 36 nM | Dose-dependent increase in DNA damage; significant effects observed starting at 36 nM.[3][4] |
| Rat Leukocytes (in vitro) | Comet Assay (SCGE) | 36 - 290 nM | Dose-dependent, linear increase in DNA breakage.[3][4] A supra-additive genotoxic effect was seen when co-exposed with bleomycin.[3][4] |
| Rat Hepatocytes (in vivo) | DNA Unwinding | - | Capable of inducing DNA damage.[4] |
| Rat Dams & Pups (in vivo) | Comet Assay (SCGE) | 150 - 300 mg/kg | Induced DNA damage in both dams and pups, with higher sensitivity in the postnatal period.[6] |
| BALB/c 3T3 cells (in vitro) | Cell Transformation | - | Capable of transforming cells, suggesting weak genotoxic and/or stronger promoting activity.[7] |
| Mouse Bone Marrow Erythrocytes (in vivo) | Micronucleus Test | 50, 100, 200 mg/kg b.w. (21 days) | Did not cause a significant induction of micronuclei under the experimental conditions.[8][9] |
Analysis of Genotoxic Potential
The available data indicates that this compound exhibits genotoxic activity in both plant and mammalian cells, primarily by inducing DNA strand breaks, as consistently detected by the Comet assay.[3][4][6] In plant systems, this compound has been shown to cause significant DNA breakage in Impatiens balsamina and numerical chromosomal aberrations in Vicia faba.[3][4]
In mammalian systems, in vitro studies on rodent leukocytes demonstrate a clear, dose-dependent induction of DNA damage.[3][4] Furthermore, in vivo studies in rats confirm this genotoxic potential, showing DNA damage in hepatocytes and leukocytes of both mothers and pups after exposure.[4][6] However, the evidence for clastogenicity (the ability to cause structural chromosome damage) is less consistent. While one study noted numerical aberrations in plants, the in vivo micronucleus test in mice, a key assay for detecting chromosome damage, yielded negative results.[4][8][9] This discrepancy suggests that this compound may primarily induce primary DNA lesions (strand breaks) rather than leading to significant levels of chromosomal breakage or loss in mammals.
The mechanism of this compound's genotoxicity is not fully elucidated but may be linked to its ability to induce cytochrome P450 enzymes, which could alter its metabolism or the metabolism of other xenobiotics, potentially leading to co-toxic or co-carcinogenic effects.[4][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for two of the most common assays used to evaluate this compound's genotoxicity.
Alkaline Single Cell Gel Electrophoresis (Comet) Assay
This sensitive technique is used to detect DNA strand breaks in individual cells.
Objective: To quantify DNA damage in cells treated with this compound.
Methodology:
-
Cell Preparation: Isolate single cells (e.g., human lymphocytes, plant protoplasts) and suspend them in a low-melting-point agarose solution at 37°C.[11][12][13]
-
Slide Preparation: Layer the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose and allow it to solidify.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) to lyse the cells and unfold the DNA, creating nucleoids. This step is typically performed overnight at 4°C.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high pH alkaline buffer (pH > 13) for a set period (e.g., 20-40 minutes) to allow the DNA to unwind.[13]
-
Electrophoresis: Apply an electric field (e.g., ~25V, 300mA) for a defined duration (e.g., 20-30 minutes). Fragmented DNA will migrate from the nucleoid towards the anode, forming a "comet tail."[4]
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5).[4] Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Scoring: Visualize the slides using a fluorescence microscope. Quantify the extent of DNA damage using image analysis software to measure parameters like tail length, percentage of DNA in the tail, and tail moment.
In Vitro Micronucleus Test
This assay is a well-established method for assessing chromosomal damage, detecting both chromosome fragments (clastogenicity) and whole chromosome loss (aneugenicity).[14][15]
Objective: To determine if this compound induces the formation of micronuclei in cultured mammalian cells.
Methodology:
-
Cell Culture: Culture appropriate mammalian cells (e.g., CHO, human lymphocytes) in a suitable medium.
-
Exposure: Treat the cells with various concentrations of this compound, alongside positive and negative (solvent) controls.
-
Cytokinesis Block: Add Cytochalasin-B to the culture medium. This inhibits actin polymerization, preventing cytokinesis (cytoplasmic division) while allowing nuclear division to proceed, resulting in binucleated cells.[15] This step is crucial for identifying cells that have completed one round of mitosis post-treatment.
-
Harvesting: After an appropriate incubation period (allowing for one full cell cycle), harvest the cells.
-
Slide Preparation: Prepare slides using a cytocentrifuge or by dropping the cell suspension onto the slide. Fix and stain the cells with a DNA-specific stain (e.g., Giemsa or DAPI).
-
Scoring: Using a light or fluorescence microscope, score a predetermined number of binucleated cells (e.g., 1000-2000) for the presence of micronuclei. Micronuclei are small, separate nuclei within the cytoplasm of the cell.[14]
-
Analysis: Compare the frequency of micronucleated binucleated cells in the this compound-treated groups to the negative control group. A statistically significant, dose-dependent increase indicates a positive result for genotoxicity.
Visualizations: Workflows and Pathways
To better illustrate the processes and logical comparisons discussed, the following diagrams are provided.
Caption: Logical flow for comparing this compound's genotoxicity in plant and mammalian systems.
Caption: Standardized experimental workflow for the Comet Assay (SCGE).
Caption: Hypothesized pathway for this compound-induced genotoxicity via metabolic activation.
References
- 1. Structure–activity relationships of this compound analogues with potent in vitro and in vivo activity against Madurella mycetomatis , the main causative a ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00427F [pubs.rsc.org]
- 2. This compound, a Pyrimidine-Type Fungicide, Inhibits Brassinosteroid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the genotoxicity induced by the fungicide this compound in mammalian and plant cells by use of the single-cell gel electrophoresis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 5. researchgate.net [researchgate.net]
- 6. Prenatal and perinatal this compound-induced genotoxicity in leukocytes of in vivo treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro cell transformation induced by the pesticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Induction of micronuclei in erythrocytes of bone marrow and peripheral blood in laboratory mice following acute and subchronic exposure to DDT(this compound and nuarimol)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular non-genetic biomarkers related to this compound cocarcinogenesis: organ- and sex-specific CYP induction in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of pesticides on human peripheral lymphocytes in vitro: induction of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The impact of lymphocyte isolation on induced DNA damage in human blood samples measured by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An investigation of the DNA-damaging ability of benzene and its metabolites in human lymphocytes, using the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. crpr-su.se [crpr-su.se]
Fenarimol vs. Benznidazole: A Comparative Guide to Efficacy in Chagas Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Fenarimol and its analogues against the current standard-of-care drug, Benznidazole, in preclinical models of Chagas disease. The information presented is collated from peer-reviewed studies and is intended to inform research and development efforts for new therapeutic agents against Trypanosoma cruzi, the etiological agent of Chagas disease.
Executive Summary
Chagas disease remains a significant global health challenge with limited therapeutic options. Benznidazole, a nitroimidazole derivative, has been the mainstay of treatment for decades but is associated with significant side effects and variable efficacy, particularly in the chronic phase of the disease. Recent research has identified this compound, an agricultural fungicide, and its analogues as potent inhibitors of T. cruzi. These compounds target the parasite's sterol biosynthesis pathway, a distinct mechanism of action compared to Benznidazole. This guide presents a comprehensive analysis of the available preclinical data, comparing the in vitro and in vivo efficacy of this compound analogues and Benznidazole.
Mechanism of Action
Benznidazole
Benznidazole is a pro-drug that requires activation by a parasitic nitroreductase. This enzymatic reduction generates reactive nitro-anion radicals and other electrophilic metabolites within the parasite. These metabolites induce significant cellular stress through multiple mechanisms, including:
-
DNA Damage: The reactive intermediates cause single and double-strand breaks in the parasite's DNA, disrupting replication and leading to cell death.[1]
-
Oxidative Stress: The generation of reactive oxygen species (ROS) overwhelms the parasite's antioxidant defenses, leading to damage of lipids, proteins, and other macromolecules.
-
Macromolecular Adducts: The electrophilic metabolites can form covalent adducts with various cellular macromolecules, disrupting their function.
Caption: Benznidazole's mechanism of action in T. cruzi.
This compound and Analogues
This compound and its derivatives act by inhibiting the T. cruzi sterol 14α-demethylase (CYP51), a key enzyme in the parasite's ergosterol biosynthesis pathway. Ergosterol is an essential component of the parasite's cell membrane, analogous to cholesterol in mammals. Inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the parasite's membrane. This disruption affects membrane fluidity, permeability, and the function of membrane-bound proteins, leading to parasite death.
Caption: this compound's inhibitory action on the T. cruzi CYP51 pathway.
In Vitro Efficacy
The in vitro activity of this compound analogues and Benznidazole has been evaluated against the intracellular amastigote stage of T. cruzi, which is the replicative form in the mammalian host.
| Compound | T. cruzi Strain | Host Cell | IC50 (µM) | Reference |
| Benznidazole | Tulahuen | Vero | 1.93 | [2] |
| Y | Vero E6 | ~5-9 | [3] | |
| Multiple | - | 4.00 ± 1.90 | [4] | |
| This compound Analogue 2 | Not Specified | L6 | Not Specified | [5] |
| This compound Analogue 6 | Not Specified | L6 | 0.003 | [5] |
| This compound Analogue (S)-7 | Not Specified | L6 | 0.002 | [5] |
Note: IC50 (50% inhibitory concentration) values can vary depending on the T. cruzi strain, host cell line, and specific assay conditions. The data presented here are for comparative purposes. Several this compound analogues demonstrate significantly lower IC50 values than Benznidazole, indicating higher potency in in vitro models.[5]
In Vivo Efficacy in a Murine Model of Chagas Disease
The efficacy of this compound analogues has been compared to Benznidazole in a subchronic mouse model of T. cruzi infection.
Parasitemia Reduction
In a study by Keenan et al. (2013), mice infected with T. cruzi were treated with this compound analogues or Benznidazole. An early lead this compound analogue, compound 2, was able to reduce parasitemia to microscopically undetectable levels after 20 days of oral dosing at 20 mg/kg/day.[5] However, parasites re-emerged after immunosuppression, indicating a lack of sterile cure.[5] Newer analogues, compounds 6 and (S)-7, showed superior performance.
| Treatment Group | Dose | Parasitemia | Reference |
| Benznidazole | 20 mg/kg/day | Reduced, but less effective than this compound analogue 2 at the same dose | [5] |
| This compound Analogue 2 | 20 mg/kg/day | Reduced to undetectable levels during treatment | [5] |
| This compound Analogue 6 | 20 mg/kg/day | Curative | [6] |
| This compound Analogue (S)-7 | 10 mg/kg/day | Curative | [6] |
Survival and Cure Rates
The same study assessed the survival and curative efficacy of the compounds after a 20-day treatment course. Cure was determined by PCR after immunosuppression.
| Treatment Group | Dose | Survival Rate (%) | Cure Rate (%) | Reference | | :--- | :--- | :--- | :--- | | Untreated Control | - | 0 | 0 |[5] | | Benznidazole | 100 mg/kg/day | 100 | 100 |[5] | | This compound Analogue 6 | 20 mg/kg/day | 100 | 100 |[5][6] | | This compound Analogue (S)-7 | 10 mg/kg/day | 100 | 100 |[5][6] | | Posaconazole (control) | 20 mg/kg/day | 100 | ~60 |[5] |
These results demonstrate that this compound analogues 6 and (S)-7 achieved a 100% cure rate at doses of 20 mg/kg/day and 10 mg/kg/day, respectively, comparable to the high dose of Benznidazole and superior to Posaconazole in this model.[5][6]
Experimental Protocols
In Vitro Amastigote Growth Inhibition Assay
Caption: Workflow for the in vitro amastigote growth inhibition assay.
Detailed Methodology:
-
Host Cell Culture: Host cells (e.g., Vero or L6 myoblasts) are seeded in 96-well plates and cultured overnight to allow for adherence.[7]
-
Parasite Infection: The host cell monolayers are infected with tissue culture-derived T. cruzi trypomastigotes at a defined multiplicity of infection (e.g., 10:1).[7]
-
Removal of Extracellular Parasites: After an incubation period to allow for host cell invasion (e.g., 5 hours), the plates are washed to remove any remaining extracellular parasites.[7]
-
Drug Treatment: Fresh culture medium containing serial dilutions of the test compounds (this compound analogues and Benznidazole) is added to the wells.
-
Incubation: The plates are incubated for a period that allows for intracellular amastigote replication in the untreated control wells (e.g., 3-4 days).[7]
-
Quantification of Parasite Growth: The number of intracellular amastigotes is quantified. This can be achieved through various methods, including:
-
Microscopic counting: Staining the cells and visually counting the number of amastigotes per cell.
-
Reporter gene assays: Using parasite lines engineered to express reporter enzymes like β-galactosidase, where the enzymatic activity is proportional to the number of viable parasites.[2]
-
Fluorescence-based assays: Using fluorescently labeled parasites and measuring fluorescence intensity.[7]
-
-
Data Analysis: The percentage of parasite growth inhibition is calculated for each drug concentration, and the IC50 value is determined by non-linear regression analysis.
In Vivo Mouse Model of Chagas Disease
Caption: Experimental workflow for the in vivo mouse model of Chagas disease.
Detailed Methodology:
-
Animal Model: A suitable mouse strain (e.g., BALB/c or C3H/HeN) is used.
-
Infection: Mice are infected with a specific strain of T. cruzi trypomastigotes (e.g., Tulahuen or Y strain) via an appropriate route (e.g., intraperitoneal injection).
-
Treatment Initiation: Treatment with the test compounds (this compound analogues or Benznidazole) or vehicle control is initiated at a defined time post-infection (e.g., during the acute or subchronic phase). The drugs are typically administered orally once daily for a specified duration (e.g., 20 days).
-
Parasitemia Monitoring: Parasitemia (the number of parasites in the blood) is monitored throughout the experiment by microscopic examination of fresh blood smears.
-
Assessment of Cure: To determine sterile cure, a relapse of the infection is induced in treated and cured animals by immunosuppression (e.g., using cyclophosphamide). The absence of parasites in the blood after immunosuppression, as determined by a sensitive method like PCR for parasite DNA, is indicative of a curative effect.[5]
-
Data Analysis: Survival rates are recorded, and the percentage of cured animals in each treatment group is calculated.
Conclusion
The available preclinical data strongly suggest that this compound and its analogues are a promising new class of anti-Chagas disease agents. They exhibit potent in vitro activity against T. cruzi amastigotes, with some analogues demonstrating significantly lower IC50 values than Benznidazole. More importantly, in a murine model of Chagas disease, specific this compound analogues have shown curative efficacy at doses comparable to or lower than Benznidazole, with a superior performance to other CYP51 inhibitors like Posaconazole in the same model.[5]
The distinct mechanism of action of this compound analogues, targeting the parasite's sterol biosynthesis, offers a valuable alternative to the nitroreductase-activated mechanism of Benznidazole. This could be particularly important in cases of Benznidazole resistance. Further preclinical development, including toxicology and pharmacokinetic studies, is warranted to advance these promising compounds towards clinical evaluation.
References
- 1. Two analogues of this compound show curative activity in an experimental model of Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [researchportal.murdoch.edu.au]
- 3. A modified drug regimen clears active and dormant trypanosomes in mouse models of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Analogues of this compound Show Curative Activity in an Experimental Model of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
Safety Operating Guide
Essential Safety and Disposal Plan for Handling Fenarimol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as Fenarimol. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling procedures, and a comprehensive disposal plan to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling Fenarimolar. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | While specific breakthrough time data for this compound is not readily available, general guidance for handling pesticides suggests the use of unlined gloves made of materials such as barrier laminate, butyl rubber, nitrile rubber, neoprene rubber, polyvinyl chloride (PVC), or Viton® .[1] Always consult the glove manufacturer's chemical resistance guide for specific recommendations. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect against splashes or airborne particles of this compound. |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron | To prevent contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | A respirator is advised if workplace exposure limits are exceeded, a risk assessment indicates it is necessary, or if respiratory irritation occurs.[2] |
Safe Handling and Emergency Procedures
Proper handling techniques are critical to minimize the risk of exposure.
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, or smoking.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Occupational Exposure Limits
Currently, there are no specific Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH established for this compound. However, the U.S. Environmental Protection Agency (EPA) has established a chronic Population Adjusted Dose (cPAD), which is a measure of the amount of a substance that can be consumed daily over a lifetime without an appreciable risk of harm. While not a workplace exposure limit, it provides a reference for chronic toxicity.
| Parameter | Value | Organization |
| Chronic Population Adjusted Dose (cPAD) | 0.002 mg/kg/day | U.S. EPA[3] |
This compound Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for all this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene).
-
Waste Identification: All waste containing this compound must be treated as hazardous waste. This includes:
-
Unused or expired this compound.
-
Contaminated labware (e.g., pipette tips, vials, and flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Solutions containing this compound.
-
Spill cleanup materials.
-
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "this compound contaminated labware").
Storage
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA within the laboratory, at or near the point of generation.[4]
-
Segregation: Ensure that the this compound waste is segregated from incompatible materials.[4]
-
Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[2]
Disposal Procedure
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and the date of disposal.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of as regular trash, with the label defaced.[2]
Note: Never dispose of this compound down the drain or in the regular trash.
Experimental Workflow Diagram
The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
